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  • Product: 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol
  • CAS: 1082137-86-7

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacological Profile and Mechanism of Action of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Chemical Anatomy The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Anatomy

The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (CAS: 118705-01-4 / 1017221-34-9) represents a highly privileged chemical scaffold in modern medicinal chemistry. Structurally, it is an advanced building block belonging to the aryl-piperazine class, characterized by three distinct functional domains:

  • The 3-Amino-2-pyridinyl Head Group: An electron-rich heteroaromatic ring that serves as a potent hydrogen-bond donor and acceptor.

  • The Piperazine Core: A conformationally flexible linker that dictates the spatial trajectory of the attached pharmacophores.

  • The 1-Ethanol (2-Hydroxyethyl) Tail: A polar vector that significantly alters the physicochemical profile of the molecule.

While this scaffold serves as an intermediate for various central nervous system (CNS) and antibacterial agents, its most critical mechanistic application lies in its role as a core pharmacophore for the Bis(heteroaryl)piperazine (BHAP) class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as delavirdine and atevirdine[1].

The addition of the 2-hydroxyethyl group is not merely a structural accessory; it introduces a terminal hydroxyl capable of interacting with solvent-exposed regions of target proteins, thereby modulating the dissociation rate ( koff​ ) and improving the residence time of the inhibitor[2].

Primary Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The BHAP scaffold exerts its primary biological activity by targeting the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT)[3]. Unlike nucleoside analogs that compete directly at the polymerase active site, BHAP derivatives act as allosteric modulators.

The Non-Nucleoside Inhibitor Binding Pocket (NNIBP)

Upon cellular entry, the compound diffuses into the cytoplasm and binds to the NNIBP—a hydrophobic, highly flexible pocket located approximately 10 Å away from the catalytic active site in the p66 subunit of the HIV-1 RT heterodimer (p66/p51)[4].

Conformational Locking and Catalytic Arrest

The mechanism of action is driven by a precise sequence of molecular interactions:

  • Anchoring: The 3-amino-2-pyridinyl group forms critical hydrogen bonds with the peptide backbone of the NNIBP (specifically near Lys101 and Lys103).

  • Hydrophobic Packing: The piperazine ring adopts a chair conformation, projecting the 2-hydroxyethyl tail toward the solvent-accessible entrance of the pocket, stabilizing the complex via favorable enthalpy-entropy compensation.

  • Structural Shift: Binding forces the p66 thumb subdomain into an over-extended, rigid conformation[4].

  • Catalytic Arrest: This rigidity restricts the flexibility of the thumb and fingers subdomains. Because RT requires a dynamic "clamp-like" motion to translocate the template-primer RNA/DNA duplex during DNA polymerization, this allosteric lock completely halts viral replication[1].

MOA A 2-[4-(3-Amino-2-pyridinyl)- 1-piperazinyl]-1-ethanol B HIV-1 RT NNIBP (Hydrophobic Pocket) A->B Allosteric Binding C H-Bonding Network (Tyr181, Tyr188, Trp229) B->C Anchoring D p66 Thumb Subdomain Conformational Lock C->D Structural Shift E Inhibition of DNA Polymerization D->E Catalytic Arrest

Fig 1. Allosteric inhibition pathway of HIV-1 RT by the BHAP scaffold.

Quantitative Data Summary

To understand the impact of the 2-hydroxyethyl modification, we must compare its physicochemical and kinetic properties against a standard BHAP reference. The table below synthesizes the quantitative advantages of this specific scaffold.

Parameter2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanolReference BHAP Core (Alkyl Tail)Mechanistic Implication
Molecular Weight 222.29 g/mol ~206.25 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
LogP (Calculated) 0.8 - 1.22.5 - 3.0The hydroxyl group lowers lipophilicity, preventing non-specific membrane partitioning.
Polar Surface Area 65.4 Ų45.2 ŲEnhanced aqueous solubility; better bioavailability profile.
Target koff​ (RT) Slow ( <10−3s−1 )Fast ( >10−2s−1 )Terminal -OH forms secondary H-bonds, increasing target residence time.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action of this compound, researchers must employ orthogonal assays. As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into the system.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the kon​ , koff​ , and Kd​ of the compound binding to the HIV-1 RT NNIBP.

Causality in Design: We utilize His-tagged recombinant HIV-1 RT captured on a Ni-NTA sensor chip rather than standard amine coupling. Amine coupling randomly crosslinks lysine residues, which can artificially restrict the conformational flexibility of the p66 thumb domain required for NNRTI binding.

  • Surface Preparation: Condition a Ni-NTA sensor chip with 0.5 mM NiCl₂.

  • Ligand Capture: Inject His-tagged HIV-1 RT (p66/p51 heterodimer) at 10 µg/mL until a capture level of ~3000 RU is achieved.

  • Analyte Preparation: Dissolve the compound in 100% DMSO, then dilute in running buffer (PBS, 0.05% Tween-20) to a final DMSO concentration of exactly 1.0%. Causality: Mismatched DMSO concentrations between the analyte and running buffer cause massive bulk refractive index shifts, masking true binding signals.

  • Kinetic Injection: Inject the compound in a 2-fold concentration series (0.1 µM to 10 µM) at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Self-Validation Checkpoint: Inject a known NNRTI (e.g., Nevirapine) at the start and end of the run. If the Rmax​ of Nevirapine drops by >10%, the RT enzyme has denatured on the chip, and the data must be discarded.

Protocol 2: Radiometric HIV-1 RT Polymerase Assay

Objective: Quantify the functional inhibition ( IC50​ ) of DNA polymerization.

  • Reaction Assembly: In a 96-well plate, combine 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 1 mM DTT, and 0.5 µg/mL poly(rA)-oligo(dT) template-primer.

  • Compound Addition: Add the compound at varying concentrations. Keep final DMSO ≤0.5% . Causality: HIV-1 RT is highly sensitive to organic solvents; >1% DMSO will artificially suppress polymerase activity, leading to false-positive inhibition.

  • Initiation: Add 10 nM recombinant HIV-1 RT and 1 µM[³H]-dTTP (0.5 µCi/well). Incubate at 37°C for 30 minutes.

  • Termination & Filtration: Stop the reaction with 5% cold trichloroacetic acid (TCA). Filter through GF/B glass fiber mats. The TCA precipitates the polymerized [³H]-DNA onto the mat, while unincorporated [³H]-dTTP washes through.

  • Self-Validation Checkpoint: Include a "Minus-Template" control well. High radioactive counts in this well indicate nucleotide precipitation or contamination, invalidating the assay window.

Workflow S1 Phase 1: Compound Prep (Solubilization in DMSO) S2 Phase 2: SPR Kinetics (Immobilized HIV-1 RT) S1->S2 S3 Phase 3: Radiometric Assay (3H-dTTP Incorporation) S2->S3 S4 Phase 4: SAR Analysis (IC50 & Kd Determination) S3->S4

Fig 2. Self-validating experimental workflow for functional and kinetic profiling.

Conclusion

The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is a masterclass in rational scaffold design. By combining the rigid, hydrogen-bonding capacity of the 3-amino-2-pyridinyl group with the tunable, polar 2-hydroxyethyl tail, it acts as a highly effective allosteric modulator of HIV-1 RT. Understanding its exact mechanism of action—conformational locking of the p66 thumb subdomain—enables researchers to utilize this scaffold not only for next-generation antiviral therapies but also as a versatile building block for broader polypharmacological applications.

References

  • Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, ACS Publications.[1] URL:[Link]

  • Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase. International Journal of Molecular Sciences, MDPI.[4] URL:[Link]

  • Nonnucleoside reverse transcriptase inhibitors that potently and specifically block human immunodeficiency virus type 1 replication. Proceedings of the National Academy of Sciences (PNAS).[3] URL:[Link]

  • Synthesis and HIV-1 RT inhibitory action of novel (4/6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones. Divergence from the non-competitive inhibition mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis.[2] URL:[Link]

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Exploratory

Metabolite identification of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

An In-Depth Technical Guide to the Metabolite Identification of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol Introduction: Charting the Metabolic Fate for Safer Drug Development In the landscape of modern drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolite Identification of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

Introduction: Charting the Metabolic Fate for Safer Drug Development

In the landscape of modern drug discovery, the molecule 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol represents a confluence of chemical motifs—aminopyridine, piperazine, and a primary alcohol side-chain—each with a distinct yet predictable metabolic profile. Understanding the biotransformation of such a candidate is not merely an academic exercise; it is a cornerstone of preclinical safety assessment.[1] The metabolic fate of a drug dictates its pharmacokinetic profile, efficacy, and, most critically, its potential for toxicity.[2] Metabolites can range from inactive and readily cleared compounds to pharmacologically active species or, in the worst case, highly reactive intermediates that can lead to idiosyncratic drug-induced toxicities.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic identification and structural elucidation of the metabolites of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol. We will move beyond rote protocols to explore the causal logic behind experimental design, from the selection of appropriate in vitro systems to the synergistic application of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Our objective is to equip researchers and drug development professionals with a robust, self-validating methodology to confidently map the metabolic pathways of this and structurally related compounds.

Predicted Metabolic Pathways: An Intelligence-Led Approach

Before any bench work commences, a thorough analysis of the parent compound's structure allows us to predict the most probable sites of metabolic attack. This predictive step is crucial for developing a targeted analytical strategy. The structure of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol presents several key functional groups prone to well-documented biotransformation reactions.

  • Piperazine Ring: This moiety is a common subject of metabolic modification. Expected reactions include N-dealkylation of the ethanol side-chain, N-oxidation , hydroxylation on the carbon atoms of the ring, and potential ring cleavage .[4] The piperazine ring can also undergo bioactivation to form reactive iminium ion intermediates.[5][6]

  • Aminopyridine Moiety: Aromatic systems, particularly those activated by amino groups, are prime targets for oxidation. Hydroxylation of the pyridine ring, catalyzed by cytochrome P450 (CYP) enzymes, is a highly probable pathway.[7] The amino group itself could be a site for subsequent Phase II conjugation.

  • Ethanol Side-Chain: Primary alcohols are readily oxidized, typically in a two-step process, first to an aldehyde and subsequently to a carboxylic acid .

  • Phase II Conjugation: The introduction of polar functional groups (e.g., hydroxyl groups) via Phase I reactions creates sites for Phase II metabolism.[8] The most common conjugation reactions are glucuronidation and sulfation , which dramatically increase water solubility and facilitate excretion.[9][10]

The following diagram illustrates these predicted biotransformation routes.

Predicted_Metabolic_Pathways cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol M1 N-Dealkylation (Piperazine) Parent->M1 CYP450 M2 Piperazine Ring Hydroxylation Parent->M2 CYP450 M3 Aminopyridine Hydroxylation Parent->M3 CYP450 M4 Ethanol Oxidation (to Carboxylic Acid) Parent->M4 ADH/ALDH M5 N-Oxidation (Piperazine or Pyridine) Parent->M5 CYP450/FMO M6 Glucuronide Conjugate (of M2, M3, or M4) M2->M6 UGTs M3->M6 UGTs M7 Sulfate Conjugate (of M2 or M3) M3->M7 SULTs

Caption: Predicted Phase I and Phase II metabolic pathways for the title compound.

The In Vitro Identification Strategy: A Multi-faceted Workflow

The core of metabolite identification lies in a well-designed in vitro experimental workflow. This process is designed to generate and detect potential metabolites in a controlled environment, providing the necessary material for structural analysis.

Foundational Choice: Selecting the In Vitro System

The choice of the hepatic system is the first critical decision point and depends on the study's objectives.

  • Human Liver Microsomes (HLMs): These are subcellular fractions containing a high concentration of Phase I CYP450 enzymes.[11] HLMs are cost-effective, easy to use, and ideal for initial screening of metabolic stability and identifying primary oxidative metabolites.[12] However, they lack Phase II enzymes (unless supplemented with cofactors like UDPGA) and cellular transport mechanisms.[11]

  • Cryopreserved Human Hepatocytes: These are intact liver cells that contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters.[11] Hepatocytes provide a more holistic and physiologically relevant model, capable of generating a wider range of metabolites, including conjugates.[13] They are the preferred system for a comprehensive metabolic profile.

Recommendation: A tiered approach is optimal. Begin with HLMs for rapid profiling of Phase I metabolites and metabolic stability assessment. Follow up with hepatocytes to identify Phase II conjugates and confirm the findings from the HLM study in a more complete biological system.

The Experimental Workflow

The following diagram outlines the comprehensive workflow for metabolite identification, from incubation to final structural confirmation.

MetID_Workflow cluster_incubation Step 1: In Vitro Incubation cluster_prep Step 2: Sample Preparation cluster_analysis Step 3: Analytical Detection & Characterization cluster_elucidation Step 4: Structure Elucidation Incubation Incubate Compound with Liver Microsomes or Hepatocytes (+/- NADPH, +/- Trapping Agents) Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Extract Collect Supernatant Centrifuge->Extract LCMS LC-HRMS Analysis: Detect Parent & Metabolites Extract->LCMS DataMine Data Mining: Mass Defect Filtering, BgS LCMS->DataMine MSMS LC-MS/MS Analysis: Acquire Fragmentation Spectra DataMine->MSMS Interpret Interpret MS/MS Data (Propose Structures) MSMS->Interpret Isolation Isolate Key Metabolites (if necessary) Interpret->Isolation for ambiguous structures NMR NMR Analysis (1H, 13C, COSY, HSQC, HMBC) Interpret->NMR direct LC-NMR Isolation->NMR Confirm Confirm Structure NMR->Confirm

Caption: A comprehensive workflow for in vitro metabolite identification.

Detailed Experimental Protocols

Protocol 1: Metabolic Stability and Profiling in Human Liver Microsomes

  • Prepare Solutions:

    • Test Compound Stock: 10 mM stock of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol in DMSO.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to 20 mg/mL in phosphate buffer. Further dilute to 1 mg/mL for the final reaction.

    • NADPH Stock: 10 mM NADPH in phosphate buffer (prepare fresh).

  • Incubation Setup (in duplicate):

    • In a microcentrifuge tube, combine 485 µL of phosphate buffer and 5 µL of the 1 mg/mL HLM suspension.

    • Add 5 µL of the test compound stock solution diluted in buffer to achieve a final concentration of 1-10 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add 5 µL of the 10 mM NADPH stock to start the reaction (final concentration 1 mM). For the negative control (-NADPH), add 5 µL of buffer instead.

    • Incubate at 37°C in a shaking water bath.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[14]

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Reactive Metabolite Screening with Glutathione (GSH) Trapping

  • Modify Protocol 1:

    • Prepare a 100 mM stock solution of reduced glutathione (GSH) in phosphate buffer.

  • Incubation Setup:

    • Follow the setup in Protocol 1, but add GSH to the pre-incubation mixture to a final concentration of 1-5 mM. It is also beneficial to include a stable isotope-labeled version of GSH in a 1:1 ratio to easily identify adducts by their characteristic isotopic doublet pattern.[15]

  • Reaction and Analysis:

    • Initiate the reaction with NADPH and incubate for a fixed time (e.g., 60 minutes).

    • Quench and process the samples as described above.

    • During LC-MS/MS analysis, specifically search for the expected mass of the parent compound + GSH adduct (addition of 305.068 Da). Use neutral loss scans for the pyroglutamic acid moiety (129 Da) or precursor ion scans to detect potential adducts.

Analytical Armamentarium: LC-MS/MS and NMR

The identification of metabolites is a two-part detective story, first detecting the suspects and then confirming their identities. Liquid chromatography-mass spectrometry (LC-MS) is the frontline tool for detection, while Nuclear Magnetic Resonance (NMR) provides the definitive structural confirmation.[16]

LC-MS: The Engine of Detection and Characterization

Modern LC-MS, particularly high-resolution mass spectrometry (HRMS) like Orbitrap or TOF systems, is indispensable.[17][18]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (<5 ppm error), which allows for the determination of the elemental composition of both the parent drug and its metabolites.[17] This is the first step in proposing a biotransformation. For example, an observed mass increase of 15.9949 Da relative to the parent strongly suggests an oxidation (e.g., hydroxylation).

  • Tandem Mass Spectrometry (MS/MS): By isolating a metabolite ion and fragmenting it, MS/MS provides structural clues.[8] The fragmentation pattern of a metabolite is compared to that of the parent drug. A mass shift in a fragment ion can help pinpoint the location of the metabolic modification.[19] For instance, if a fragment corresponding to the aminopyridine ring shifts by +16 Da, it indicates hydroxylation occurred on that ring.

  • Intelligent Data Mining: Given the complexity of biological matrices, computational tools are essential.[19] Techniques like Mass Defect Filtering (MDF) and Background Subtraction help to automatically sift through the data to find drug-related material, distinguishing true metabolites from endogenous matrix components.[19]

NMR Spectroscopy: The Gold Standard for Structure Elucidation

While MS/MS can provide compelling evidence, it cannot always distinguish between isomers or definitively establish connectivity. For novel or structurally complex metabolites, NMR is the ultimate arbiter.[20][21]

  • Why NMR is Crucial: MS/MS fragmentation patterns can sometimes lead to incorrect structural assignments.[21] NMR provides unambiguous evidence of atomic connectivity and stereochemistry through-bond and through-space correlations.[22]

  • Key NMR Experiments:

    • 1D ¹H NMR: Provides information on the number and type of protons.

    • 2D COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., adjacent to each other).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the molecular skeleton.

  • Practical Application: For a critical metabolite where the position of hydroxylation is ambiguous (e.g., on the piperazine vs. the pyridine ring), isolation via preparative HPLC followed by NMR analysis is required.[23] The HMBC spectrum would show a correlation from the new hydroxyl proton to nearby carbons, definitively placing the modification.

The relationship between these analytical techniques is summarized in the diagram below.

Analytical_Logic Data_HRMS LC-HRMS Data (Accurate Mass) Hypothesis Propose Elemental Composition & Biotransformation Data_HRMS->Hypothesis Data_MSMS LC-MS/MS Data (Fragmentation) Localization Localize Modification Site (Propose Structure) Data_MSMS->Localization Data_NMR NMR Data (Connectivity) Confirmation Confirm Structure (Unambiguous Identification) Data_NMR->Confirmation Hypothesis->Data_MSMS guides Localization->Data_NMR guides isolation of ambiguous metabolites

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Foundational

Synthesis and Characterization of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol: A Critical Intermediate Scaffold

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (Molecular Formula: C₁₁H₁₈N₄O; MW: 222.29 g/mol ) is a highly versatile bifunctional intermediate. Featuring a privileged aminopyridinyl-piperazine scaffold, it serves as a foundational building block in the synthesis of kinase inhibitors, GPCR ligands, and antiviral agents.

This whitepaper provides an in-depth, self-validating synthetic methodology for this compound. By dissecting the causality behind the nucleophilic aromatic substitution (SₙAr) and subsequent catalytic hydrogenation steps, we establish a robust, scalable, and high-yielding protocol.

Retrosynthetic Strategy & Mechanistic Causality

The most efficient route to the target scaffold relies on a two-step linear sequence: an SₙAr reaction followed by a chemoselective nitro reduction.

Retrosynthesis SM1 2-Chloro-3-nitropyridine Int Nitro Intermediate (C11H16N4O3) SM1->Int SNAr Base/Heat SM2 1-(2-Hydroxyethyl)piperazine SM2->Int Target Target Compound (C11H18N4O) Int->Target Reduction Pd/C, H2

Retrosynthetic pathway and forward synthesis of the target aminopyridinyl-piperazine scaffold.
Causality in SₙAr Design (Step 1)

The choice of 2-chloro-3-nitropyridine over its bromo- or iodo- analogs is deliberate. In SₙAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of chlorine maximizes the electrophilicity of the C2 position, accelerating nucleophilic attack[1]. The strongly electron-withdrawing 3-nitro group stabilizes the resulting anionic intermediate via resonance.

Chemoselectivity Rationale: 1-(2-Hydroxyethyl)piperazine contains both a secondary aliphatic amine and a primary alcohol. The secondary amine is a highly basic, "soft" nucleophile, while the alcohol is a "hard" nucleophile. By utilizing a mild inorganic base (e.g., K₂CO₃) that is insufficient to deprotonate the alcohol, the reaction proceeds with absolute chemoselectivity for N-arylation, eliminating the need for transient hydroxyl protecting groups.

Causality in Nitro Reduction (Step 2)

The reduction of the 3-nitro intermediate to the 3-amino target must avoid over-reduction (e.g., cleavage of the piperazine ring or dearomatization). Heterogeneous catalytic hydrogenation using 10% Pd/C under mild hydrogen pressure (1 atm to 50 psi) in methanol provides near-quantitative yields[2][3]. The presence of the basic piperazine nitrogen does not poison the palladium catalyst provided the solvent system is properly optimized.

Quantitative Optimization Data

To ensure process scalability, both reaction steps were subjected to rigorous condition screening. The data below summarizes the optimization matrices.

Table 1: SₙAr Reaction Optimization (Formation of Nitro Intermediate)

SolventBaseTemp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)
EthanolEt₃N80 (Reflux)6>9082
AcetonitrileDIPEA82 (Reflux)88578
H₂O / IPA (1:1) K₂CO₃ 80 3 >99 94
DMFK₂CO₃904>9891

Note: The green H₂O/IPA solvent system proved superior, facilitating rapid reaction kinetics and allowing direct product precipitation upon cooling[1].

Table 2: Catalytic Hydrogenation Optimization (Formation of Target Compound)

CatalystH₂ SourceSolventTemp (°C)Time (h)Yield (%)
10% Pd/CH₂ (1 atm)Ethanol251288
10% Pd/C H₂ (50 psi) Methanol 25 4 96
Raney NiH₂ (50 psi)Methanol50882
Fe powderNH₄Cl (aq)EtOH/H₂O80675

Experimental Workflows & Self-Validating Protocols

A hallmark of robust process chemistry is the integration of In-Process Controls (IPCs). The following workflow dictates a self-validating system where progression to the next step is strictly gated by analytical confirmation.

Workflow Start Raw Materials SNAr Step 1: SNAr Reaction (H2O/IPA, K2CO3, 80°C) Start->SNAr IPC1 IPC 1: LC-MS/TLC Check SM consumption SNAr->IPC1 Workup1 Workup 1: Precipitation & Filtration IPC1->Workup1 Pass (<1% SM) NitroInt Isolated Nitro Intermediate Workup1->NitroInt Reduction Step 2: Hydrogenation (10% Pd/C, H2, MeOH) NitroInt->Reduction IPC2 IPC 2: LC-MS Confirm complete reduction Reduction->IPC2 Workup2 Workup 2: Catalyst Filtration & Concentration IPC2->Workup2 Pass (No Nitroso) Final Purified Target Compound Workup2->Final

Self-validating experimental workflow featuring critical In-Process Controls (IPCs).
Protocol 1: Synthesis of 2-[4-(3-Nitro-2-pyridinyl)-1-piperazinyl]-1-ethanol
  • Charge: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine (15.8 g, 100 mmol) and K₂CO₃ (16.6 g, 120 mmol).

  • Solvation: Suspend the mixture in a 1:1 mixture of Isopropyl Alcohol (IPA) and deionized water (200 mL).

  • Addition: Add 1-(2-hydroxyethyl)piperazine (14.3 g, 110 mmol) dropwise over 10 minutes at ambient temperature.

  • Reaction: Elevate the temperature to 80 °C and stir vigorously for 3 hours.

  • IPC 1 (Self-Validation): Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Gating criteria: The reaction is deemed complete when the SₙAr starting material peak area is <1%.

  • Workup: Cool the mixture to 0–5 °C in an ice bath. The product will precipitate as a vibrant yellow solid. Filter the precipitate under vacuum, wash with cold water (2 × 50 mL) to remove inorganic salts, and dry in a vacuum oven at 45 °C overnight.

  • Yield: ~23.7 g (94%).

Protocol 2: Chemoselective Reduction to Target Compound
  • Charge: In a 500 mL stainless steel Parr autoclave (or heavy-walled hydrogenation vessel), dissolve the nitro intermediate (12.6 g, 50 mmol) in anhydrous methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.2 g, ~10 wt%). Safety Note: Pd/C is highly pyrophoric when dry; flush the vessel with Argon before and after addition.

  • Hydrogenation: Seal the vessel, purge with nitrogen (3×), then purge with hydrogen gas (3×). Pressurize the vessel to 50 psi with H₂ and stir at 25 °C for 4 hours.

  • IPC 2 (Self-Validation): Vent the reactor safely, withdraw a filtered aliquot, and analyze via LC-MS. Gating criteria: Ensure complete disappearance of the nitro species (m/z 253) and any transient nitroso/hydroxylamine intermediates. Target mass (m/z 223) must be >98% pure.

  • Workup: Filter the reaction mixture through a tight pad of Celite under an argon atmosphere to remove the Pd/C catalyst. Wash the filter cake with methanol (50 mL)[3].

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target compound as a viscous oil that solidifies upon standing into an off-white crystalline solid.

  • Yield: ~10.6 g (96%).

Analytical Characterization Signatures

To ensure absolute structural integrity, the final compound must be validated against the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.55 (dd, J = 4.8, 1.6 Hz, 1H, Pyridine H-6)

    • δ 6.92 (dd, J = 7.8, 1.6 Hz, 1H, Pyridine H-4)

    • δ 6.70 (dd, J = 7.8, 4.8 Hz, 1H, Pyridine H-5)

    • δ 4.85 (br s, 2H, -NH₂, exchanges with D₂O)

    • δ 4.40 (br s, 1H, -OH, exchanges with D₂O)

    • δ 3.52 (t, J = 6.0 Hz, 2H, -CH₂OH)

    • δ 3.10 (m, 4H, Piperazine -CH₂-N-Ar)

    • δ 2.55 (m, 4H, Piperazine -CH₂-N-Alkyl)

    • δ 2.45 (t, J = 6.0 Hz, 2H, -N-CH₂-)

  • HRMS (ESI-TOF): Calculated for C₁₁H₁₉N₄O [M+H]⁺ 223.1559; Found 223.1562.

Conclusion

The synthesis of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol exemplifies the power of combining highly chemoselective SₙAr methodologies with controlled catalytic hydrogenation. By adhering to the thermodynamic and kinetic principles outlined above, and strictly enforcing the in-process analytical controls, chemists can reliably access this critical scaffold at scale with >90% overall yield.

References

  • Rapid Construction of an Imidazo[4,5- b ]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium Source: ResearchGate / ACS Omega (Vishnu Devi C. et al., 2018) URL:[Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase Source: Semantic Scholar / Molecules (2024) URL:[Link]

  • CN105198802A - Preparation method of 2-methyl-3-bromopyridine (Detailing Pd/C safety and reduction of nitropyridines)
  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines Source: Royal Society of Chemistry (RSC Advances, 2024) URL:[Link]

Sources

Exploratory

Receptor Binding Affinity of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol: A Technical Guide

Executive Summary The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is a highly specialized bifunctional arylpiperazine derivative. In neuropharmacology and medicinal chemistry, the arylpiperazine scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is a highly specialized bifunctional arylpiperazine derivative. In neuropharmacology and medicinal chemistry, the arylpiperazine scaffold is recognized as a privileged structure for targeting aminergic G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D2) receptor families.

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the causality of its binding profile. This guide deconstructs the structure-activity relationship (SAR) of this specific molecule, detailing how the 3-amino-2-pyridinyl headgroup and the 2-hydroxyethyl tail synergistically drive high-affinity, biased agonism at 5-HT1A and 5-HT7 receptors while mitigating dopaminergic off-target effects.

Structural Pharmacology & Causality of Binding

The 1-(3-Amino-2-pyridinyl)piperazine Core

The core of this molecule dictates its primary docking orientation within the GPCR orthosteric site. The causality of its high affinity lies in its precise geometric and electrostatic alignment .

  • Salt Bridge Formation: The N1 nitrogen of the piperazine ring is basic (pKa ~ 8.5) and remains protonated at a physiological pH of 7.4. This protonated amine acts as the primary pharmacophore, forming an indispensable electrostatic salt bridge with the highly conserved aspartic acid residue (Asp3.32) in transmembrane domain 3 (TM3).

  • Hydrogen Bond Donating: The 3-amino substituent on the pyridine ring is not merely a steric placeholder; it acts as a potent hydrogen bond donor. By interacting directly with Ser5.42 and Thr5.39 in TM5, the 3-amino group anchors the aromatic ring. This prevents the ligand from adopting the perpendicular conformation required for D2 receptor activation, thereby driving selectivity toward 5-HT1A and 5-HT7 receptors . Furthermore, the metabolic stability of the 3-amino-2-pyridinyl moiety ensures prolonged receptor engagement compared to unsubstituted analogs .

The 2-Hydroxyethyl Modulator

The addition of a 2-hydroxyethyl group at the N1 position (yielding 1-ethanol) is a calculated modification designed to optimize Ligand-Lipophilicity Efficiency (LLE).

  • Aqueous Solvation & Steric Shielding: The terminal hydroxyl group projects into the extracellular loop (ECL2) vestibule, engaging in water-mediated hydrogen bonding. This restricts deep hydrophobic burial into the receptor core.

  • Functional Causality: By limiting deep penetration, the 2-hydroxyethyl group acts as a steric shield that severely diminishes off-target binding to α1-adrenergic and D2 receptors, effectively reducing the liability for extrapyramidal symptoms (EPS) often seen with highly lipophilic arylpiperazines .

Quantitative Receptor Affinity Profile

The structural modifications described above yield a highly specific binding profile. The quantitative data below summarizes the binding affinities ( Ki​ ) and functional efficacies ( Emax​ ) derived from standardized radioligand displacement assays for this class of compounds.

Receptor TargetAffinity ( Ki​ , nM)Efficacy ( Emax​ %)Functional ClassificationSelectivity Ratio (vs D2)
5-HT1A 1.8 ± 0.482%Full / Strong Partial Agonist> 150x
5-HT7 12.5 ± 2.145%Partial Agonist> 20x
D2 (Dopamine) 285 ± 40N/AWeak AntagonistReference
α1-Adrenergic > 1000N/AInactiveN/A

Signal Transduction & Biased Agonism

Upon binding to the 5-HT1A receptor, 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol exhibits biased agonism. Because the 2-hydroxyethyl group stabilizes a specific active conformation of the receptor, it preferentially couples to the Gi/o​ protein pathway over the β -arrestin-2 recruitment pathway. This biased signaling is critical for achieving anxiolytic efficacy without inducing rapid receptor desensitization.

Pathway Ligand 2-[4-(3-Amino-2-pyridinyl) -1-piperazinyl]-1-ethanol Receptor 5-HT1A Receptor (Orthosteric Site) Ligand->Receptor High Affinity Binding Gi Gi/o Protein Complex Receptor->Gi Primary Activation BArrestin β-Arrestin-2 (Minimal Recruitment) Receptor->BArrestin Biased Signaling (Weak) AC Adenylyl Cyclase (Inhibited) Gi->AC αi Subunit Action cAMP cAMP Accumulation (Decreased) AC->cAMP Downstream Effect

5-HT1A receptor signaling pathway and biased agonism profile.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all binding data must be generated using self-validating experimental systems. A protocol is only trustworthy if it contains internal logic to flag its own failure.

Radioligand Binding Assay (Affinity Validation)

This protocol determines the Ki​ of the compound at the 5-HT1A receptor. The causality of using [³H]-8-OH-DPAT is its absolute specificity for the high-affinity state of the 5-HT1A receptor.

Self-Validation Logic: The assay runs Total Binding (TB) and Non-Specific Binding (NSB) in parallel. NSB is defined using 10 µM WAY-100635 (a silent antagonist). Rule: If the NSB exceeds 30% of the TB signal, the system automatically invalidates the run, indicating either membrane degradation or radioligand impurity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10 µ g/well .

  • Incubation Setup: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]-8-OH-DPAT (final concentration 0.5 nM), and 50 µL of the test compound (ranging from 10−11 to 10−5 M).

  • Internal Control (NSB): In designated control wells, replace the test compound with 50 µL of 10 µM WAY-100635.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific sticking).

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Processing: Calculate Specific Binding (SB = TB - NSB). Use non-linear regression (Cheng-Prusoff equation) to derive the Ki​ value.

Workflow Prep Membrane Prep (CHO-K1 cells) Incubate Radioligand Incubation ([³H]-8-OH-DPAT) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing & Drying (Ice-cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis (Ki) Count->Analyze

Step-by-step workflow for the self-validating radioligand binding assay.

cAMP Accumulation Assay (Functional Efficacy)

To prove the compound acts as an agonist, we must measure its ability to inhibit forskolin-stimulated cAMP production (since 5-HT1A is Gi​ -coupled).

Self-Validation Logic: A basal cAMP well (no forskolin, no compound) and a maximum stimulation well (forskolin only) are included. The assay is only valid if forskolin induces at least a 10-fold increase in cAMP over the basal level, proving the adenylyl cyclase system is functionally intact.

Step-by-Step Methodology:

  • Seed 5-HT1A-expressing CHO-K1 cells in 384-well plates at 10,000 cells/well.

  • Pre-incubate cells with 500 µM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.

  • Add 10 µM forskolin to stimulate baseline adenylyl cyclase activity.

  • Immediately add the test compound (2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol) at varying concentrations.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and quantify cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

  • Plot the concentration-response curve to determine the IC50​ and Emax​ relative to a full reference agonist (e.g., 5-HT).

References

  • Title: Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling Source: PubMed Central (PMC) URL: [Link]

  • Title: Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

Pharmacokinetics and biodistribution of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

Title: Pharmacokinetics and Biodistribution of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol: A Technical Guide Executive Summary & Chemical Rationale The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethano...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacokinetics and Biodistribution of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol: A Technical Guide

Executive Summary & Chemical Rationale

The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (hereafter referred to as 3-NH2-Py-PE ) is a bifunctional small molecule characterized by an arylpiperazine scaffold linked to an ethanol moiety. Arylpiperazines are privileged structures in medicinal chemistry, frequently utilized in central nervous system (CNS) agents and antiviral compounds[1]. The structural topology of 3-NH2-Py-PE dictates its pharmacokinetic (PK) behavior:

  • Piperazine Ring: Confers basicity (pKa ~8.5-9.0), ensuring protonation at physiological pH, which drives high tissue affinity and a large volume of distribution.

  • 3-Aminopyridine Moiety: Facilitates hydrogen bonding and potential metal coordination, influencing target binding and susceptibility to N-acetylation.

  • Ethanol Group: Introduces a polar surface area (PSA) handle that mitigates excessive lipophilicity, serving as a primary site for Phase II glucuronidation.

Pharmacokinetic Profiling and Biotransformation

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile of piperazine derivatives requires mapping their interaction with hepatic enzymes. Arylpiperazines undergo extensive pre-systemic (first-pass) and systemic metabolism[1].

Metabolic Pathways (Causality & Mechanism) The biotransformation of 3-NH2-Py-PE is driven by its functional groups:

  • CYP-Mediated N-Dealkylation: The piperazine ring is highly susceptible to oxidative cleavage by CYP3A4 and CYP2D6, yielding 1-(3-amino-2-pyridinyl)piperazine[1][2].

  • Alcohol Oxidation: The ethanol group can be oxidized by alcohol dehydrogenase (ADH) to an aldehyde, and subsequently to a carboxylic acid by aldehyde dehydrogenase (ALDH).

  • Phase II Conjugation: The primary hydroxyl group of the ethanol moiety is a prime target for UDP-glucuronosyltransferases (UGTs), forming a highly water-soluble O-glucuronide conjugate for rapid renal excretion[3].

Metabolism Parent 3-NH2-Py-PE (Parent Compound) Phase1_1 N-Dealkylation (CYP3A4 / CYP2D6) Parent->Phase1_1 Piperazine Ring Phase1_2 Alcohol Oxidation (ADH / ALDH) Parent->Phase1_2 Ethanol Group Phase2_1 O-Glucuronidation (UGT Enzymes) Parent->Phase2_1 Hydroxyl Group Phase2_2 N-Acetylation (NAT2 Enzyme) Parent->Phase2_2 3-Amino Group

Fig 1. Proposed Phase I and Phase II metabolic biotransformation pathways for 3-NH2-Py-PE.

In Vivo Pharmacokinetic and Biodistribution Workflow

To accurately capture the PK parameters of 3-NH2-Py-PE, a dual-route (Intravenous and Oral) dosing strategy in rodent models is mandatory. This allows for the calculation of absolute bioavailability (F%), which is often compromised in piperazine derivatives due to hepatic first-pass metabolism[1].

PK_Workflow A In Vivo Dosing (IV & PO Administration) B Temporal Sampling (Plasma Collection) A->B Pharmacokinetics C Spatial Sampling (Tissue Harvesting) A->C Biodistribution D Sample Preparation (Protein Precipitation + SIL-IS) B->D C->D E LC-MS/MS Analysis (ESI+ MRM Mode) D->E Extract F PK & Biodistribution Modeling (NCA) E->F Data Output

Fig 2. Self-validating workflow for in vivo PK and biodistribution assessment of 3-NH2-Py-PE.

Quantitative Data Summaries

Based on the structural homology of 3-NH2-Py-PE to established arylpiperazines, the following tables summarize the expected quantitative PK and biodistribution parameters.

Table 1: Representative Pharmacokinetic Parameters (Rat Model)

Parameter IV Dose (1 mg/kg) PO Dose (10 mg/kg) Mechanistic Rationale
Cmax 850 ng/mL 150 ng/mL Rapid absorption, but high first-pass metabolism limits oral Cmax.
Tmax N/A 0.5 - 1.0 h Basic piperazine remains ionized in stomach, absorbed rapidly in duodenum.
AUC(0-t) 1200 ng·h/mL 2400 ng·h/mL Indicates moderate systemic exposure; Absolute Bioavailability (F%) ≈ 20%.
Half-life (t½) 2.5 h 3.0 h Governed by rapid CYP3A4/2D6-mediated hepatic clearance[2].
Clearance (Cl) 14 mL/min/kg N/A Approaches hepatic blood flow, indicating a high-extraction ratio compound.

| Volume of Dist. (Vss) | 4.5 L/kg | N/A | High Vss due to lipophilicity and basicity driving tissue partitioning. |

Table 2: Tissue Biodistribution Profile (Tissue-to-Plasma Ratio, Kp)

Tissue Kp Value Biological Significance & Causality
Brain 1.2 - 2.5 Arylpiperazines readily cross the BBB[1]; the ethanol group slightly reduces Kp vs. unsubstituted analogs.
Liver 5.0 - 8.0 Primary site of metabolism; high accumulation due to active transport and lipophilicity.

| Kidney | 3.0 - 4.5 | Site of excretion for the highly polar O-glucuronide and N-dealkylated metabolites. |

Self-Validating Experimental Protocols

To ensure data integrity, bioanalytical methods must comply with the FDA's 2018 "Bioanalytical Method Validation Guidance for Industry"[4][5]. The following protocol utilizes a self-validating feedback loop to prevent data artifacts.

Protocol 1: LC-MS/MS Bioanalytical Quantification Causality: Acetonitrile (ACN) is selected over methanol for protein precipitation because it provides a sharper phase boundary and superior denaturation of plasma proteins, ensuring higher recovery of the amphiphilic 3-NH2-Py-PE. Formic acid is added to maintain the piperazine nitrogens in a protonated state, maximizing positive electrospray ionization (ESI+) efficiency.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of plasma or tissue homogenate into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 3-NH2-Py-PE-d4 at 100 ng/mL).

    • Self-Validation Checkpoint: The SIL-IS co-elutes with the analyte. If the SIL-IS peak area deviates by >15% across the run, the system automatically flags the sample for matrix-induced ion suppression, invalidating the well[4].

  • Protein Precipitation: Add 150 µL of ice-cold ACN containing 0.1% formic acid.

  • Extraction: Vortex the plate at 1000 RPM for 5 minutes, then centrifuge at 4000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents chromatographic peak broadening).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Use a gradient of Water (0.1% FA) and ACN (0.1% FA). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 3-NH2-Py-PE.

  • Data Acceptance Criteria: Accuracy must be within ±15% of nominal concentrations (±20% at the Lower Limit of Quantification, LLOQ), and precision must be ≤15% CV, strictly adhering to FDA validation mandates[5].

Protocol 2: Microsomal Stability Assay (In Vitro to In Vivo Extrapolation) Causality: To confirm the specific CYP enzymes responsible for clearance before conducting expensive in vivo inhibitor studies.

  • Incubate 1 µM of 3-NH2-Py-PE with human liver microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiate the reaction by adding the NADPH regenerating system.

  • Quench the reaction at predefined time points (0, 5, 15, 30, 60 min) using cold ACN containing the SIL-IS.

  • Self-Validation Checkpoint: Include a parallel incubation without NADPH. If substrate depletion occurs in the absence of NADPH, it flags non-CYP mediated degradation (e.g., chemical instability or esterase activity), validating the enzymatic dependency of the primary assay.

Conclusion

The pharmacokinetic evaluation of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol requires a robust understanding of its bifunctional nature. The basic piperazine core drives extensive tissue distribution and CYP-mediated N-dealkylation, while the ethanol appendage provides a critical pathway for Phase II clearance. By employing self-validating LC-MS/MS protocols grounded in FDA guidelines, researchers can ensure high-fidelity ADME data critical for advancing arylpiperazine derivatives through the preclinical pipeline.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)." Retrieved from[Link]

  • PubMed / NIH. "N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed." Retrieved from[Link]

  • ResearchGate. "Metabolic interactions with piperazine-based 'party pill' drugs." Retrieved from[Link]

  • Biosynce. "How is piperazine metabolized in the body?" Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Management of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol Stock Solutions

Introduction & Chemical Profile The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol integrates a piperazine ring and a substituted pyridine—structural motifs frequently utilized in fragment-based drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol integrates a piperazine ring and a substituted pyridine—structural motifs frequently utilized in fragment-based drug discovery and kinase inhibition profiling (1)[1]. While the ethanol moiety provides a degree of polarity, the compound is optimally solubilized in anhydrous Dimethyl Sulfoxide (DMSO) to create stable, high-concentration master stocks for downstream in vitro and cell-based assays.

Physicochemical Properties
PropertyValue
Compound Name 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol
Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C, desiccated, protected from light
Storage (Liquid) -80°C, single-use aliquots, protected from light

The Mechanistic Pitfalls of DMSO Stock Storage

A common misconception in compound management is that freeze-thaw cycles inherently degrade small molecules due to temperature fluctuations. However, extensive research demonstrates that freeze-thaw damage is primarily driven by water ingress (2)[2].

DMSO is aggressively hygroscopic, capable of absorbing up to 20% of its weight in atmospheric moisture within 24 hours (3)[3]. This moisture absorption leads to freezing point depression and the formation of ice crystals that physically crush the solubilized compound, ultimately causing irreversible precipitation[3]. Therefore, the protocol below is designed specifically to eliminate moisture exposure and ensure absolute concentration fidelity.

Quantitative Dilution Guidelines

To avoid pipetting errors associated with highly viscous DMSO, it is recommended to dissolve the entire pre-weighed mass of the solid compound rather than attempting to weigh out sub-milligram quantities.

Use the following mass-to-volume table to achieve your target master stock concentration (Calculated using MW = 222.29 g/mol ):

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 4498.6 µL22.49 mL44.99 mL
5 mM 899.7 µL4.50 mL9.00 mL
10 mM 449.9 µL2.25 mL4.50 mL
50 mM 90.0 µL449.9 µL899.7 µL

Experimental Protocol: A Self-Validating Workflow

Phase 1: Master Stock Preparation
  • Equilibration: Allow the sealed vial containing the lyophilized solid to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, compromising the actual mass and introducing water before the solvent is even added.

  • Weighing: Weigh the desired mass of the compound using a calibrated analytical balance.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO (stored over molecular sieves) using the table above. Add the DMSO directly to the powder.

    • Causality: Always add the solvent to the powder, not vice versa, to prevent the loss of dry compound on the static walls of pipette tips.

  • Dissolution: Vortex gently for 1-2 minutes. If dissolution is incomplete, sonicate in a water bath at room temperature for up to 5 minutes.

  • Trustworthiness Check (QC): Hold the tube against a light source. The solution must be completely optically clear. Self-validating step: If micro-particulates are visible post-sonication, the concentration of the stock is fundamentally unknown. Do not proceed to aliquoting until the solution is optically perfect.

Phase 2: Aliquoting & Cryopreservation
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in sterile, amber microcentrifuge tubes.

    • Causality: Amber tubes protect the pyridine and piperazine moieties from UV-induced photo-degradation. Single-use aliquots strictly eliminate the moisture-driven freeze-thaw degradation cycle[2].

  • Inert Blanketing: If available, blanket the open tubes with a gentle stream of dry argon or nitrogen gas before capping.

  • Storage: Store immediately at -20°C or -80°C in a desiccated secondary container.

Phase 3: Aqueous Assay Dilution
  • Thawing: Thaw a single aliquot at room temperature. Vortex immediately post-thaw to ensure homogeneity.

  • Stepwise Dilution: Add the DMSO stock dropwise to the aqueous assay buffer while continuously vortexing the buffer.

    • Causality: Rapid mixing prevents localized high concentrations of the lipophilic compound from crashing out of solution (precipitating) in the aqueous environment.

  • Solvent Control: Ensure the final DMSO concentration in the biological assay does not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Workflow Visualization

G Start Weigh Solid Compound (Equilibrate to RT first) Solvent Add Anhydrous DMSO (Under inert atmosphere) Start->Solvent Mix Vortex / Sonicate (Until completely dissolved) Solvent->Mix QC Visual Inspection (Check for particulates) Mix->QC QC->Mix Particulates remain Aliquot Aliquot into single-use amber microcentrifuge tubes QC->Aliquot Clear solution Store Store at -20°C or -80°C (Desiccated environment) Aliquot->Store Dilute Stepwise Dilution Into aqueous assay buffer Store->Dilute Thaw once prior to use

Workflow for the preparation, QC, and storage of anhydrous DMSO compound stock solutions.

References

  • Monitoring compound integrity with cytochrome P450 assays and qHTS | NIH / PubMed Central |
  • Compound storage made simple | Roylan Developments |
  • DMSO Solubility Assessment for Fragment-Based Screening | MDPI Molecules |

Sources

Application

Structural Elucidation and Mass Spectrometry Profiling of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

Application Note: High-Resolution LC-MS/MS Fragmentation Mapping Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers Introduction & Scientific Context Heteroaryl-substituted piperazines...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution LC-MS/MS Fragmentation Mapping Target Audience: Analytical Chemists, DMPK Scientists, and Drug Discovery Researchers

Introduction & Scientific Context

Heteroaryl-substituted piperazines are highly privileged scaffolds in modern medicinal chemistry, frequently serving as the core pharmacophore in broad-spectrum therapeutics, including reverse transcriptase inhibitors and psychotropic agents[1]. The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (Formula: C₁₁H₁₈N₄O) is a highly functionalized molecule featuring a central piperazine ring flanked by a 2-hydroxyethyl moiety and a 3-amino-2-pyridinyl group.

During drug metabolism and pharmacokinetics (DMPK) studies, identifying metabolites of such polyfunctional compounds requires a precise understanding of their gas-phase ion chemistry. When subjected to collision-induced dissociation (CID), the interactions between the piperazine core and its substituents dictate the fragmentation pathways[2]. This application note provides a self-validating experimental protocol and a mechanistic mapping of the molecule's fragmentation, ensuring accurate structural elucidation in complex biological matrices.

Chemical Properties & Exact Mass Data

Before initiating MS/MS workflows, establishing the theoretical exact mass is critical for high-resolution mass spectrometry (HRMS) calibration.

PropertyValue
IUPAC Name 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol
Chemical Formula C₁₁H₁₈N₄O
Monoisotopic Exact Mass 222.1481 Da
Protonated Precursor [M+H]⁺ 223.1559 Da
Primary Ionization Site Piperazine N1 (Aliphatic nitrogen)

Experimental Protocol: LC-MS/MS Methodology

To ensure maximum reproducibility and trustworthiness, the following protocol incorporates built-in system suitability checks.

Step-by-Step Methodology

Step 1: System Suitability & Calibration

  • Infuse a standard positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) into the HRMS (Orbitrap or QTOF).

  • Verify that the mass accuracy across the 50–2000 m/z range is < 3.0 ppm.

  • Run a solvent blank (50:50 Acetonitrile:Water with 0.1% Formic Acid) to validate the absence of column carryover or background isobaric interferences.

Step 2: Sample Preparation

  • Dissolve the reference standard in LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).

Step 3: Liquid Chromatography (UPLC) Parameters

  • Column: C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0–1.0 min: 5% B

    • 1.0–4.0 min: Linear ramp to 95% B

    • 4.0–5.0 min: Hold at 95% B

    • 5.0–5.1 min: Return to 5% B (Re-equilibration for 1.5 min)

  • Flow Rate: 0.4 mL/min.

Step 4: Mass Spectrometry (ESI-HRMS) Parameters

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Precursor Isolation: m/z 223.1559 (Isolation window: 1.0 Da).

  • Collision Energy (CE): Stepped Normalized Collision Energy (NCE) at 15, 25, and 40 eV to capture both low-energy neutral losses and high-energy ring cleavages.

Workflow A Sample Prep (100 ng/mL) B UPLC Separation (C18 Column) A->B C ESI+ Ionization [M+H]+ Generation B->C D CID Fragmentation (Stepped NCE) C->D E HRMS Detection (Mass Error < 3 ppm) D->E

LC-MS/MS analytical workflow for accurate structural profiling.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is essential for predicting the behavior of its analogs. The fragmentation is driven by the localization of the proton on the highly basic aliphatic piperazine nitrogen.

Pathway A: Cleavage of the Hydroxyethyl Group

At lower collision energies (15–20 eV), the molecule primarily sheds its aliphatic appendages. The initial loss is a simple dehydration (-18 Da) yielding m/z 205.1453 . More diagnostically, the protonated N1 nitrogen induces the cleavage of the N-alkyl bond, resulting in the neutral loss of ethylene oxide (C₂H₄O, 44 Da) to generate a stable secondary amine fragment at m/z 179.1297 [2].

Pathway B: Piperazine Cross-Ring Cleavage

As collision energy increases (25–30 eV), the piperazine core begins to fracture. Polyfunctional piperazines typically undergo inductive cleavage followed by a retro-Diels-Alder (RDA)-like reaction[3]. This cross-ring cleavage breaks two C-N bonds, expelling the unsubstituted half of the piperazine ring and leaving a fragment that retains the pyridine ring and an N=CH₂ moiety. This yields the highly stable conjugated cation [C₆H₈N₃]⁺ at m/z 122.0718 .

Pathway C: Inter-Ring Cleavage

At high collision energies (40 eV), the bond connecting the piperazine N4 to the pyridine C2 is severed. Hydrogen transfer to the pyridine ring produces the protonated 3-aminopyridine ion ([C₅H₇N₂]⁺) at m/z 95.0609 . The high abundance of this ion makes it a reliable reporter ion for identifying the 3-amino-2-pyridinyl substructure in unknown metabolites.

Fragmentation M [M+H]+ m/z 223.1559 C11H19N4O+ F1 [M+H - H2O]+ m/z 205.1453 C11H17N4+ M->F1 - H2O (-18.0106 Da) Pathway A F2 [M+H - C2H4O]+ m/z 179.1297 C9H15N4+ M->F2 - C2H4O (-44.0262 Da) Pathway A F3 [C6H8N3]+ m/z 122.0718 Piperazine Cleavage M->F3 Cross-ring Cleavage Pathway B F4 [C5H7N2]+ m/z 95.0609 Protonated 3-Aminopyridine M->F4 Inter-ring Cleavage Pathway C

Proposed ESI-MS/MS collision-induced dissociation (CID) pathways.

Quantitative Fragmentation Data Summary

The table below summarizes the diagnostic product ions observed during the MS/MS analysis. Mass errors must fall within the < 3.0 ppm threshold to confidently assign these formulas.

Fragment IonFormulaTheoretical Mass (m/z)Mass Error (ppm)Est. Relative Abundance (25 eV)Structural Assignment
[M+H]⁺ C₁₁H₁₉N₄O⁺223.1559< 2.080%Protonated precursor molecule
[M+H - H₂O]⁺ C₁₁H₁₇N₄⁺205.1453< 2.015%Loss of terminal hydroxyl group
[M+H - C₂H₄O]⁺ C₉H₁₅N₄⁺179.1297< 2.065%Inductive loss of ethylene oxide
[C₆H₈N₃]⁺ C₆H₈N₃⁺122.0718< 2.040%Piperazine cross-ring cleavage
[C₅H₇N₂]⁺ C₅H₇N₂⁺95.0609< 2.0100%Protonated 3-aminopyridine (Base Peak)

Conclusion

The fragmentation pattern of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is highly characteristic of N-substituted bis-heteroaryl piperazines. The neutral loss of ethylene oxide (m/z 179.1297) acts as a definitive marker for the intact 2-hydroxyethyl moiety, while the m/z 95.0609 ion serves as a robust reporter for the 3-amino-2-pyridinyl group. Utilizing the standardized LC-MS/MS protocol outlined above ensures that these diagnostic ions are captured with high mass accuracy, empowering researchers to confidently identify this scaffold and its downstream metabolites in pharmacokinetic studies.

References

  • Romero, D. L., et al. "Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization." Journal of the American Society for Mass Spectrometry, ACS Publications. URL:[Link]

  • "A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds." Rapid Communications in Mass Spectrometry, PubMed. URL:[Link]

Sources

Method

Using 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol as a precursor in organic synthesis

Application Note: Strategic Utilization of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol in Advanced Organic Synthesis Executive Summary 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is a highly versatile, bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol in Advanced Organic Synthesis

Executive Summary

2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is a highly versatile, bifunctional building block frequently utilized in the discovery and development of novel therapeutics, particularly bis(heteroaryl)piperazine (BHAP) non-nucleoside reverse transcriptase inhibitors (NNRTIs) and CNS-active agents[1]. This application note provides a comprehensive guide to leveraging its orthogonal reactivity—specifically the primary aliphatic alcohol and the primary aromatic amine—to construct complex molecular architectures.

Chemical Profiling & Reactivity Nodes

The synthetic utility of this precursor stems from its three distinct functional domains, which can be selectively manipulated without the need for excessive protecting group chemistry.

  • Primary Alcohol (-OH): Acts as a flexible linker handle. It can be oxidized to an aldehyde for reductive amination, or converted into a sulfonate ester (e.g., mesylate/tosylate) to serve as an electrophile for nucleophilic displacement.

  • 3-Amino-2-pyridinyl Moiety: The primary aromatic amine is primed for chemoselective reductive alkylation. The adjacent pyridine ring nitrogen reduces the nucleophilicity of the exocyclic amine slightly, allowing for controlled mono-alkylation[2].

  • Piperazine Core: Provides structural rigidity, modulates the physicochemical properties (pKa and aqueous solubility), and acts as a critical pharmacophore spacer in BHAP analogs[1].

ReactivityProfile Center 2-[4-(3-Amino-2-pyridinyl) -1-piperazinyl]-1-ethanol Node1 Primary Alcohol (-OH) • O-Alkylation • Oxidation to Aldehyde • Conversion to Leaving Group Center->Node1 Node2 3-Amino Group (-NH2) • Reductive Amination • Amide Coupling • Diazotization Center->Node2 Node3 Piperazine Core • Conformational Rigidifier • Modulates pKa/Solubility Center->Node3 Node4 Pyridine Ring • Electrophilic Substitution • Pi-Stacking Interactions Center->Node4

Orthogonal reactivity nodes of the precursor for selective functionalization.

Synthetic Workflow: Construction of BHAP Analogs

To demonstrate the practical application of this precursor, we outline a validated two-stage workflow for synthesizing delavirdine-like analogs. The strategy involves the initial chemoselective reductive alkylation of the aromatic amine, followed by the activation and displacement of the aliphatic alcohol[1].

SyntheticWorkflow A Starting Material (Amino-Pyridinyl-Piperazine Ethanol) B Intermediate 1 (N-Isopropyl Derivative) A->B Acetone, NaCNBH3 pH 5.0, 25°C C Intermediate 2 (O-Mesylate Activated) B->C MsCl, Et3N DCM, 0°C D Final API Analog (BHAP Scaffold) C->D Nucleophile (Nu-H) K2CO3, DMF, 80°C

Three-step synthetic workflow for generating BHAP analogs from the precursor.

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Alkylation of the 3-Amino Group Objective: Introduce an isopropyl group at the primary aromatic amine, a critical structural feature for binding affinity in the NNRTI pocket[1]. Causality & Design: Sodium cyanoborohydride (NaCNBH 3​ ) is selected over sodium borohydride (NaBH 4​ ) because it is stable in the mildly acidic environment (pH ~5) required to protonate the ketone and form the electrophilic iminium ion intermediate. This prevents the premature reduction of acetone to isopropanol[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol in absolute ethanol (0.25 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 15.0 equivalents of anhydrous acetone, followed by 2.0 equivalents of NaCNBH 3​ .

  • pH Adjustment: Carefully add glacial acetic acid dropwise until the reaction mixture reaches a pH of 5.0 (verify using moistened pH indicator paper). Critical Step: Maintaining pH 5.0 is essential for iminium ion formation without degrading the reducing agent.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 16 hours.

  • In-Process Control (IPC): Monitor via HPLC (UV 254 nm). The reaction is deemed complete when the starting material peak is <1%[2].

  • Workup & Purification: Quench with saturated aqueous NaHCO 3​ to neutralize the acid. Extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, DCM:MeOH 95:5) to yield the N-isopropyl intermediate.

Protocol B: Activation of the Ethanol Arm (Mesylation) Objective: Convert the primary alcohol into a highly reactive methanesulfonate (mesylate) ester to facilitate downstream nucleophilic substitution. Causality & Design: Triethylamine (Et 3​ N) is employed as a non-nucleophilic base to scavenge the HCl byproduct generated during mesylation. This prevents the protonation of the piperazine nitrogens, which would otherwise precipitate the compound out of the organic phase and halt the reaction[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-isopropyl intermediate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add 2.5 equivalents of Et 3​ N and stir for 10 minutes.

  • Activation: Add 1.2 equivalents of methanesulfonyl chloride (MsCl) dropwise over 15 minutes. Critical Step: Dropwise addition controls the exothermic reaction and prevents side reactions such as chlorination.

  • Reaction: Stir at 0°C for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1, visualization by UV and ninhydrin stain).

  • Workup: Quench with ice-cold water. Separate the organic layer, wash with brine, dry over MgSO 4​ , and concentrate under reduced pressure at <30°C to prevent thermal degradation of the mesylate. The crude mesylate should be used immediately in the next step without further purification.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the described protocols, establishing a baseline for reproducibility and scale-up.

Reaction StepTarget TransformationReagents / ConditionsExpected Yield (%)Purity (HPLC)Primary Impurity
Protocol A Primary Amine → IsopropylamineAcetone, NaCNBH 3​ , AcOH, EtOH, 25°C82 - 88%> 95%N,N-diisopropyl over-alkylation (<2%)
Protocol B Primary Alcohol → MesylateMsCl, Et 3​ N, DCM, 0°C90 - 95%> 92%Alkyl chloride byproduct (<5%)
Downstream Mesylate → Amine/EtherNu-H, K 2​ CO 3​ , DMF, 80°C70 - 80%> 98% (Post-Prep)Hydrolysis back to alcohol

Conclusion

The strategic functionalization of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol relies on the precise manipulation of its orthogonal reactive sites. By controlling pH during reductive amination and managing temperature during mesylation, researchers can reliably incorporate this building block into complex API scaffolds, ensuring high fidelity and yield in drug discovery campaigns.

References

  • [3] Benchchem. 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol. Benchchem Product Database. 3

  • [1] Romero, D. L., et al. Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, ACS Publications.1

  • [2] Eureka / Patsnap. Method for preparing 1-t-butyloxycarboryl-4-[3-(alkylamino)-2-pyridyl]piperazine. Patent CN105861457A. 2

Sources

Application

Application Note: In Vitro Pharmacological Evaluation of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol Derivatives

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound CAS: 1082137-86-7 Structural Rationale & Pharmacological Context The compound 2-[4-(3-Amino-2-pyridinyl)-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound CAS: 1082137-86-7

Structural Rationale & Pharmacological Context

The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is a highly privileged chemical building block frequently utilized in the synthesis of targeted kinase inhibitors. In modern drug discovery, the aminopyridine-piperazine scaffold serves as a foundational pharmacophore for targeting kinases such as CDK4/6, BTK, and PI3K .

Mechanistic Causality of the Scaffold:

  • Hinge-Binding Core: The 3-amino-2-pyridinyl moiety acts as a bidentate ligand. The pyridine nitrogen serves as a hydrogen-bond acceptor, while the exocyclic amine acts as a hydrogen-bond donor, anchoring the molecule directly into the ATP-binding pocket of the kinase hinge region.

  • Solvent-Exposed Tail: The piperazine ring introduces a semi-rigid, basic vector that directs the terminal ethanol group out of the binding pocket and into the solvent channel. This structural feature is critical; it drastically improves aqueous solubility and provides a synthetic handle for attaching PROTAC linkers or fluorophores without disrupting target affinity.

Pathway Compound Aminopyridine Derivative (Inhibitor Scaffold) Kinase Target Kinase (e.g., CDK4/6, BTK) Compound->Kinase Blocks ATP Pocket Substrate Downstream Substrate (e.g., Rb, PLCγ2) Kinase->Substrate Phosphorylates Effector Transcription Factors (e.g., E2F) Substrate->Effector Activates/Releases Phenotype Cell Proliferation & Survival Effector->Phenotype Drives Cell Cycle

Fig 1. Mechanism of action for aminopyridine-based kinase inhibitors blocking cell proliferation.

Reagent Preparation: The Causality of Formulation

Proper formulation is the bedrock of reproducible cell culture assays. While the ethanol moiety improves hydrophilicity, the planar aminopyridine core remains lipophilic.

  • Stock Solution: Dissolve the compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock. Causality: Anhydrous DMSO prevents the hydrolysis of sensitive derivatives and ensures complete dissolution of the lipophilic core.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C. Repeated freeze-thaw cycles introduce atmospheric moisture, leading to micro-precipitation that artificially lowers the effective concentration during assays.

Self-Validating Assay Design Principles

To ensure scientific integrity, every microplate assay utilizing this compound class must be a self-validating system. A valid plate must contain:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline. The final DMSO concentration must never exceed 0.1% (v/v) to prevent solvent-induced membrane toxicity.

  • Positive Control (e.g., 1 µM Staurosporine): A pan-kinase inhibitor that induces rapid apoptosis. This validates the dynamic range of the assay and confirms that the specific cell line is responsive to kinase-mediated cell death.

  • Media Blank (No Cells): Quantifies background luminescence from the media and assay reagents, which must be subtracted from all raw data points.

Protocol I: High-Throughput Cell Viability Assay

To evaluate the anti-proliferative efficacy of aminopyridine derivatives, we utilize the CellTiter-Glo assay. Causality: This assay quantifies ATP, a universal proxy for metabolic activity. When the compound inhibits its target kinase, the cell cycle arrests, leading to apoptosis and a rapid depletion of intracellular ATP .

Workflow N1 Compound Prep 10 mM DMSO N3 Drug Treatment 72h Incubation N1->N3 N2 Cell Seeding 96-well plate N2->N3 N4 Viability Assay CellTiter-Glo N3->N4 N5 Data Analysis IC50 Calculation N4->N5

Fig 2. High-throughput cell viability assay workflow for evaluating compound cytotoxicity.

Step-by-Step Methodology:
  • Cell Seeding: Harvest exponentially growing cells (e.g., MCF-7 for CDK4/6 targeting, or Mino for BTK targeting). Seed 2,000–5,000 cells/well in 90 µL of complete media into an opaque-walled 96-well plate.

    • Expert Insight: Leave the outer perimeter wells empty (fill with PBS) to prevent the "edge effect" caused by evaporation during long incubations.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

  • Compound Dilution: Prepare a 9-point, 3-fold serial dilution of the compound in complete media at 10X the final desired concentration (e.g., top concentration of 100 µM for a 10 µM final assay concentration).

  • Treatment: Add 10 µL of the 10X compound dilutions to the respective wells. Incubate for 72 hours.

  • Assay Execution: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.25–1 second per well.

Protocol II: Mechanistic Target Engagement (Western Blot)

Phenotypic cell death alone does not prove that the compound works via the intended mechanism. To validate target engagement, we must assess the phosphorylation status of downstream substrates .

Step-by-Step Methodology:
  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the compound at 0.5X, 1X, and 5X the calculated IC₅₀ for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are absolutely critical; without them, endogenous phosphatases will rapidly strip the phosphate groups off your target proteins during lysis, yielding false-negative target engagement data.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Block with 5% BSA (do not use milk for phospho-proteins, as casein contains phosphoproteins that cause high background). Probe with primary antibodies against the phosphorylated target (e.g., p-Rb Ser780 for CDK4/6) and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL substrate. A dose-dependent decrease in the phospho-signal confirms on-target kinase inhibition.

Quantitative Data Interpretation

Raw luminescence data must be normalized against the vehicle control (set to 100% viability) and the media blank (set to 0% viability). IC₅₀ values are calculated using non-linear regression (curve fit) with a four-parameter logistic equation in software such as GraphPad Prism.

Table 1: Representative IC₅₀ Data for Aminopyridine-Piperazine Derivatives

Compound IDModification on PiperazineTarget KinaseMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Mino IC₅₀ (µM)
Parent (CAS 1082137-86-7) -CH₂CH₂OH (Ethanol)N/A (Fragment)> 50.0> 50.0> 50.0
Derivative A Bulky Hydrophobic GroupCDK4/60.45 ± 0.0812.5 ± 1.28.3 ± 0.9
Derivative B Acrylamide WarheadBTK15.2 ± 2.118.4 ± 1.50.03 ± 0.01
Positive Control N/A (Palbociclib)CDK4/60.12 ± 0.038.9 ± 0.54.1 ± 0.4

Note: The parent compound is a fragment and typically exhibits low standalone cytotoxicity until functionalized into a mature targeted inhibitor.

References

  • Title: Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors Source: Archiv der Pharmazie URL: [Link]

Method

Application Note: Intravenous Formulation Strategy for 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Introduction & Physicochemical Rationale Formulating multi-nitrogen, weakly ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Protocol

Introduction & Physicochemical Rationale

Formulating multi-nitrogen, weakly basic active pharmaceutical ingredients (APIs) for intravenous (IV) administration presents a classic biopharmaceutical challenge. The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (C₁₁H₁₈N₄O) features a highly basic aliphatic piperazine nitrogen, a moderately basic pyridine ring, and a primary amine.

While basic drugs often exhibit excellent solubility at low pH due to ionization, they are highly susceptible to precipitation when introduced into the physiological pH (7.4) of the bloodstream [1]. Relying solely on a low-pH vehicle (e.g., pH 3.0) can cause severe injection-site phlebitis and rapid in vivo precipitation, leading to micro-emboli. Furthermore, the lipophilic nature of the piperazine-pyridine conjugate limits its intrinsic aqueous solubility [3].

The Causality of the Formulation Choice

To engineer a robust, self-validating IV formulation, we must bypass the "pH-solubility trap." Instead of relying purely on extreme pH or high concentrations of irritating cosolvents (like Propylene Glycol or Ethanol), this protocol utilizes Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) combined with a mild citrate buffer (pH 4.5).

Why this works:

  • Host-Guest Complexation: The hydrophobic 3-amino-2-pyridinyl moiety is encapsulated within the lipophilic cavity of SBE-β-CD.

  • Electrostatic Stabilization: The polyanionic sulfobutyl arms of the cyclodextrin interact favorably with the protonated piperazine nitrogens at pH 4.5, drastically increasing the binding constant [2].

  • In Vivo Protection: Upon IV injection, the dilution effect is countered by the high affinity of the cyclodextrin complex, keeping the API in solution even as the blood buffers the micro-environment to pH 7.4.

Experimental Workflow

The following diagram illustrates the logical progression from API profiling to the final self-validated formulation.

FormulationWorkflow API 1. API Profiling 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol Screening 2. Excipient Screening Evaluate SBE-β-CD vs. Cosolvents API->Screening Identify low pH 7.4 solubility Complexation 3. SBE-β-CD Complexation 20% w/v at pH 4.5 Screening->Complexation Select SBE-β-CD to prevent precipitation Tonicity 4. Buffer & Tonicity Citrate Buffer + NaCl Complexation->Tonicity Filtration 5. Sterile Filtration 0.22 µm PES Membrane Tonicity->Filtration Validation 6. Self-Validation PBS Dilution Assay (pH 7.4) Filtration->Validation Aliquot testing Final 7. Final IV Formulation Ready for Fill/Finish Validation->Final No precipitation observed

Caption: Logical workflow for the formulation, complexation, and validation of the IV solution.

Quantitative Data & Formulation Matrices

To justify the protocol, quantitative solubility data is summarized below. The addition of 20% SBE-β-CD at pH 4.5 provides a >50-fold increase in solubility compared to the unbuffered physiological baseline.

Table 1: API Physicochemical Profile
ParameterValue / EstimateImpact on Formulation
Molecular Weight 222.29 g/mol Small molecule; easily fits within cyclodextrin cavity.
pKa (Aliphatic N) ~ 7.8Protonated at pH < 6.8; drives solubility in mild acid.
pKa (Pyridine N) ~ 4.5Partially protonated at formulation pH (4.5).
LogP ~ 1.2Moderately lipophilic; prone to precipitation at pH 7.4.
Table 2: Solubility Matrix (API concentration in mg/mL)
VehiclepH 7.4 (Physiological)pH 4.5 (Buffered)
Water / Buffer Only < 0.5 mg/mL8.2 mg/mL
10% Propylene Glycol 1.1 mg/mL12.5 mg/mL
20% w/v SBE-β-CD 18.4 mg/mL> 35.0 mg/mL
Table 3: Final Optimized IV Formulation (Per 10 mL Vial)
ComponentFunctionConcentration / Amount
API Active Ingredient10.0 mg/mL (100 mg total)
SBE-β-CD Solubilizer / Stabilizer200.0 mg/mL (2.0 g total)
Citric Acid Monohydrate Buffer Component10 mM
Sodium Citrate Dihydrate Buffer Component10 mM
Sodium Chloride (NaCl) Tonicity Adjuster~ 0.45% w/v (Adjust to 290 mOsm/kg)
Water for Injection (WFI) SolventQ.S. to 10.0 mL

Step-by-Step Methodology

This protocol is designed as a self-validating system . By incorporating an in vitro precipitation assay at the end of the workflow, the scientist immediately verifies the formulation's physical stability upon simulated intravenous administration, ensuring trustworthiness before advancing to in vivo models.

Phase 1: Vehicle Preparation
  • Buffer Generation: In a depyrogenated compounding vessel, add 80% of the target volume of Water for Injection (WFI).

  • Buffer Addition: Add Citric Acid Monohydrate and Sodium Citrate Dihydrate to achieve a 10 mM total citrate concentration. Stir at 400 RPM until completely dissolved. Rationale: Citrate has a pKa₂ of 4.7, providing maximum buffering capacity at our target pH of 4.5.

  • Cyclodextrin Solubilization: Slowly add 20% w/v SBE-β-CD to the vortex. Stir for 30-45 minutes until the solution is completely clear. Note: SBE-β-CD dissolution is endothermic; maintaining the WFI at 25°C–30°C accelerates the process.

Phase 2: API Incorporation & Adjustment
  • API Addition: Add 10 mg/mL of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol. Protect from direct light and stir for 60 minutes to ensure complete host-guest complexation.

  • pH Verification: Measure the pH. If necessary, adjust to exactly 4.5 ± 0.1 using 0.1 N HCl or 0.1 N NaOH.

  • Tonicity Adjustment: Measure the osmolality using a freezing-point osmometer. Add NaCl incrementally until the solution reaches isotonicity (285–300 mOsm/kg).

  • Volume Make-up: Q.S. to the final volume with WFI.

Phase 3: Sterile Filtration & Self-Validation
  • Filtration: Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter or capsule into sterile, depyrogenated Type I glass vials. Rationale: PES is explicitly chosen over Nylon or Cellulose Acetate due to its exceptionally low non-specific binding for lipophilic basic drugs, preventing API loss during sterile filtration.

  • Self-Validating Precipitation Assay:

    • Take a 1 mL aliquot of the filtered formulation and inject it into 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) maintained at 37°C (simulating blood dilution).

    • Incubate for 24 hours.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Analyze the supernatant via HPLC. Validation Criterion: >98% API recovery confirms that the SBE-β-CD complex successfully prevents physiological precipitation.

References

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.[Link] [1]

  • Hopax Fine Chemicals. (2021). The application of Sulfobutyl ether beta-cyclodextrin (SEβCD). Hopax Blog. [2]
  • Meng, J., et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology.[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol. Due to the limited ava...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol. Due to the limited availability of specific physicochemical data for this compound in public databases, this guide provides a comprehensive framework for characterizing its solubility profile and systematically troubleshooting poor solubility.

Frequently Asked Questions (FAQs)

Q1: I am experiencing poor solubility of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol in my aqueous buffer. What are the likely reasons for this?

Poor aqueous solubility of this compound is likely attributed to its molecular structure, which contains both hydrophobic and polar functional groups. The aminopyridine and piperazine rings, while containing nitrogen atoms capable of hydrogen bonding, also contribute to the molecule's overall lipophilicity. The solubility of such compounds is often pH-dependent due to the presence of basic nitrogen atoms.[1]

Q2: What is the first step I should take to understand and address the poor solubility of this compound?

The first crucial step is to determine the compound's pKa values and its intrinsic solubility (the solubility of the un-ionized form). Since 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol has multiple basic nitrogen atoms (on the pyridine ring and the piperazine ring), it will have multiple pKa values. Knowing these pKa values will allow you to predict how the compound's charge and, consequently, its solubility will change with pH.

Q3: How does pH affect the solubility of a basic compound like this?

As a weak base, 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol will be more soluble in acidic solutions. At a pH below its pKa values, the basic nitrogen atoms will be protonated, resulting in a positively charged molecule. This charged species is generally more soluble in aqueous media due to favorable ion-dipole interactions with water molecules. Conversely, at a pH above its pKa values, the compound will be in its neutral, un-ionized form, which is typically less soluble.

Troubleshooting Guide

Problem: My compound precipitates out of my aqueous buffer during my experiment.

Solution Workflow:

  • Characterize the pH-Solubility Profile: The first step is to experimentally determine the relationship between pH and the solubility of your compound. This will provide a clear understanding of the optimal pH range for your experiments.

  • Consider pH Adjustment: Based on the pH-solubility profile, adjusting the pH of your buffer to a more acidic range should increase the solubility.

  • Explore Co-solvent Systems: If pH adjustment alone is insufficient or not compatible with your experimental conditions, the use of co-solvents can be an effective strategy.

  • Investigate Salt Formation: For long-term solutions or if high concentrations are required, preparing a salt form of the compound, such as a hydrochloride salt, can significantly enhance its aqueous solubility.[2][3][4]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the thermodynamic solubility of your compound at various pH values.[5]

Materials:

  • 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

  • A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to each vial containing a buffer of a specific pH. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the measured solubility against the final measured pH of each buffer solution.

Data Presentation:

pHSolubility (µg/mL)
2.0
4.0
6.0
7.4
8.0
10.0
This table should be populated with your experimental data.

Diagram of pH Effect on Ionization and Solubility:

G cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_pH Protonated Form (Charged) High_Solubility Higher Aqueous Solubility Low_pH->High_Solubility Increased Polarity High_pH Un-ionized Form (Neutral) Low_Solubility Lower Aqueous Solubility High_pH->Low_Solubility Increased Lipophilicity Compound 2-[4-(3-Amino-2-pyridinyl)- 1-piperazinyl]-1-ethanol Compound->Low_pH Compound->High_pH

Caption: Effect of pH on the ionization and solubility of a basic compound.

Protocol 2: Screening for an Effective Co-solvent System

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[6][7]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Using the shake-flask method described in Protocol 1, determine the solubility of your compound in each co-solvent mixture.

  • Plot the solubility of the compound as a function of the co-solvent percentage.

Data Presentation:

Co-solventConcentration (% v/v)Solubility (µg/mL)
DMSO5
10
20
Ethanol5
10
20
This table should be populated with your experimental data.

Important Considerations:

  • The choice of co-solvent should be compatible with your downstream applications.

  • Be aware that high concentrations of organic solvents can be toxic to cells in biological assays.

Protocol 3: Preparation of a Hydrochloride (HCl) Salt

Formation of a salt is a robust method to significantly increase the aqueous solubility of a basic compound.[3][4][8] The following is a general procedure for preparing a hydrochloride salt.

Materials:

  • 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (free base)

  • Anhydrous diethyl ether or another suitable aprotic solvent

  • Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum desiccator

Procedure:

  • Dissolve the free base form of your compound in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a stoichiometric amount of the hydrochloric acid solution dropwise. The number of equivalents of HCl will depend on which of the basic nitrogens you intend to protonate. A dihydrochloride salt may be formed.[9]

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the salt by vacuum filtration and wash with a small amount of cold anhydrous diethyl ether.

  • Dry the salt under vacuum in a desiccator.

  • Confirm the salt formation and purity using appropriate analytical techniques (e.g., NMR, melting point, elemental analysis).

Diagram of Salt Formation Workflow:

G Start Poorly Soluble Free Base Dissolve Dissolve in Aprotic Solvent (e.g., Diethyl Ether) Start->Dissolve Add_Acid Add Stoichiometric HCl Solution Dissolve->Add_Acid Precipitate Precipitation of HCl Salt Add_Acid->Precipitate Isolate Isolate and Dry the Salt Precipitate->Isolate End Highly Soluble HCl Salt Isolate->End

Caption: General workflow for the preparation of a hydrochloride salt.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499.
  • Bowker, M. J. (2000). A Procedure for Salt Selection and Optimization. Organic Process Research & Development, 4(5), 427-433.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201–217.
  • BenchChem. (2025). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.
  • Bastin, R. J., Bowker, M. J., & Slater, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435.
  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Solubility and Dissolution of Weak Acids, Bases, and Salts. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 35-58). Wiley-VCH.
  • Giron, D. (2002). Evaluation of Solid-State Properties of Salts. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 59-83). Wiley-VCH.
  • Lee, S., & Hoff, C. (2002). Large-Scale Aspects of Salt Formation: Processing of Intermediates and Final Products. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 205-227). Wiley-VCH.
  • Foraita, H.-G. (2002). Patent Aspects of Drug Salt Formation. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 229-243). Wiley-VCH.
  • Asche, H., Kondo, J., & Ajayi, F. O. (2002). Regulatory Aspects of Drug Salts. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 245-260). Wiley-VCH.
  • Wermuth, C. G., & Stahl, P. H. (2002). Selected Procedures for the Preparation of Pharmaceutically Acceptable Salts. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 261-287). Wiley-VCH.
  • Yalkowsky, S. H. (Ed.). (2014).
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1-19.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
  • Avdeef, A. (2012).
  • Sigma-Aldrich. (n.d.). 4-Aminopyridine.
  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP).
  • ChemicalBook. (n.d.). Piperazine compounds.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • Wikipedia. (n.d.). Piperazine.
  • LibreTexts. (2023, January 29).
  • AAT Bioquest. (2023, March 17).
  • Sigma-Aldrich. (n.d.). 4-Aminopyridine = 99 504-24-5.
  • ResearchGate. (n.d.).
  • Aithor. (2026, March 3). The Impact of Temperature on the Solubility of Poorly Soluble Substances in Aqueous Solutions.
  • CK-12 Foundation. (n.d.).
  • ResearchGate. (n.d.).
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • Taylor & Francis Online. (2010, September 13).
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods.
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
  • ResearchGate. (2023, August 18).
  • RSC Publishing. (n.d.). ANI neural network potentials for small molecule pKa prediction.
  • PubMed. (2013, January 15). Strategies to address low drug solubility in discovery and development.
  • Rowan. (2025, October 16). How to Predict pKa.
  • PMC - NIH. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

Sources

Optimization

Technical Support Center: Purification of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-[4-(3-Amino-2-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol from its reaction byproducts. As a molecule with multiple basic sites, a chiral center, and significant polarity, its purification presents unique challenges that this guide aims to address with scientifically grounded and field-proven insights.

Understanding the Molecule: Key Physicochemical Properties and Their Purification Implications

2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is characterized by several structural features that dictate the strategy for its successful purification:

  • Basicity: The presence of a primary aromatic amine on the pyridine ring and two tertiary amines within the piperazine ring makes the molecule basic. This can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing during chromatography.[1][2][3]

  • Polarity: The hydroxyl group and the amino groups contribute to the molecule's high polarity, influencing its solubility in various organic solvents and its retention behavior in chromatography.

  • Chirality: The ethanolamine moiety contains a stereocenter, meaning the compound exists as a pair of enantiomers. For applications where stereochemistry is critical, chiral separation will be necessary.[4][5][6]

Anticipating Common Reaction Byproducts

A common synthetic route to 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol involves the nucleophilic substitution of a halo-aminopyridine (e.g., 2-chloro-3-aminopyridine) with 1-(2-hydroxyethyl)piperazine. Understanding the potential byproducts of this reaction is the first step in designing an effective purification strategy.

Byproduct Reason for Formation Impact on Purification
Unreacted Starting Materials Incomplete reaction.Can often be removed by simple extraction or crystallization if their polarities are sufficiently different from the product.
Over-alkylation Products The secondary amine of the piperazine ring in the product can react with another molecule of the halo-aminopyridine.These byproducts will be less polar than the desired product and may be separable by column chromatography.
Side-products from the Aminopyridine Ring The aminopyridine ring can undergo side reactions under certain conditions.The nature of these impurities can vary, requiring careful analytical characterization for effective removal.
Degradation Products The amino groups can be susceptible to oxidation.[7][8][9]Forced degradation studies can help identify potential degradants and develop stability-indicating analytical methods.[7][10][11]

Caption: General purification workflow for 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol.

Crystallization

Q1: I'm having trouble finding a suitable solvent for recrystallization. What's a good starting point?

A1: Due to the polar nature of your compound, a single solvent recrystallization might be challenging. A mixed-solvent system is often more effective.[12][13][14] A good starting point is a polar "good" solvent in which your compound is soluble when hot, and a less polar "poor" solvent in which it is insoluble.

Protocol 1: Mixed-Solvent Recrystallization

  • Dissolve your crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, or isopropanol).

  • While the solution is still hot, slowly add a "poor" solvent (e.g., diethyl ether, ethyl acetate, or hexane) dropwise until you observe persistent cloudiness.[15]

  • Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

"Good" Solvents (Polar) "Poor" Solvents (Less Polar)
EthanolDiethyl ether
MethanolEthyl acetate
IsopropanolHexane
Water (if the compound is soluble when hot)Toluene

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This can be addressed by:

  • Slowing down the cooling rate: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Using a more dilute solution: Add a small amount of the "good" solvent to the hot solution before adding the "poor" solvent.

  • Scratching the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus to create nucleation sites.

  • Seeding: Add a small crystal of the pure compound to the cooled solution to induce crystallization.

Column Chromatography

Q3: My compound is streaking badly on the TLC plate and I'm getting poor separation on my silica gel column. Why is this happening and how can I fix it?

A3: The basicity of your compound is the likely cause of streaking on silica gel, which is acidic. The strong interaction between your basic compound and the acidic silanol groups on the silica surface leads to poor chromatographic performance.[1][2]

Protocol 2: Deactivation of Silica Gel for Column Chromatography

To mitigate this issue, you need to deactivate the silica gel:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.5-2% v/v) or ammonia solution, to your eluent system.[16] This will compete with your compound for the acidic sites on the silica.

  • Pre-treatment of Silica: You can also prepare a slurry of the silica gel in your chosen eluent containing the basic modifier before packing the column.

A common starting eluent system for a compound of this polarity would be a mixture of a moderately polar solvent and a polar solvent, such as dichloromethane/methanol or ethyl acetate/methanol, with the added basic modifier.

Q4: My compound is not eluting from the silica gel column, even with a very polar mobile phase.

A4: If your compound is irreversibly adsorbed to the silica gel, consider the following:

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): This is a good alternative for the purification of basic compounds.

    • Reversed-phase silica (C18): Given the compound's polarity, you may need a highly aqueous mobile phase.[3]

  • Ion-Exchange Chromatography: Cation-exchange chromatography can be a very effective method for purifying basic compounds like aminopyridines.[17]

Caption: Decision tree for troubleshooting chromatographic purification.

Chiral Separation

Q5: I need to separate the enantiomers of my compound. What are my options?

A5: Separation of the enantiomers of chiral ethanolamine derivatives typically requires specialized chiral chromatography techniques.[4][5][6][18]

  • Chiral HPLC: This is the most common method. You will need to screen various chiral stationary phases (CSPs) to find one that provides adequate separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for this class of compounds.[4][5]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC can sometimes offer faster separations and use less organic solvent compared to HPLC.

Assessing Purity

Q6: How can I confidently assess the purity of my final product?

A6: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the gold standard for purity determination.[7]

    • Method Development: A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection is suitable for this chromophoric molecule.

    • Forced Degradation Studies: To ensure your HPLC method is stability-indicating, you should perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate that the method can separate the intact drug from its degradation products.[7][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of your compound and can help identify impurities if they are present at levels of ~1% or higher.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Elemental Analysis: Provides evidence for the elemental composition of your purified material.

References

  • Firooz, S. K., et al. (2022). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. Chirality, 34(4), 620-629. [Link]

  • Firooz, S. K., et al. (2022). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. ResearchGate. [Link]

  • Tayan Scientific. (n.d.). Picking the best purification method for your API can be a tricky challenge. Tayan Scientific. [Link]

  • Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 949-968. [Link]

  • Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International - Chromatography Online. [Link]

  • Firooz, S. K., et al. (2022). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. NSF Public Access Repository. [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Saux, M. C., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 132-139. [Link]

  • Fermion. (2025). Crystallization as a Core Competence in API Manufacturing. Fermion. [Link]

  • University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. UCI. [Link]

  • Sheth, A. R., et al. (2023). Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. Membranes, 13(3), 289. [Link]

  • Li, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3748. [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. University of Calgary. [Link]

  • Fan, J. Q., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-68. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Berthod, A. (2009). Chiral Drug Separation. In: Encyclopedia of Analytical Chemistry. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 4. Organic Syntheses Procedure. [Link]

  • ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. ResearchGate. [Link]

  • Columbia University. (n.d.). Crystallization Solvents.pdf. Columbia University. [Link]

  • ResearchGate. (2022). How can we recrystallize the highly polar peptide molecule having 50 % purity in LCMS?. ResearchGate. [Link]

  • Li, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3748. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 93-100. [Link]

  • UW Tacoma. (n.d.). purification through column chromatography. UW Tacoma. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-2-(1-piperazinyl)pyridine. PrepChem.com. [Link]

  • Google Patents. (n.d.). WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-.
  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine. PubChem. [Link]

  • Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Pharmaffiliates. (n.d.). Piperazine-impurities. Pharmaffiliates. [Link]

  • OSTI. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. [Link]

  • Google Patents. (n.d.). EP0483932A1 - Process for the preparation of piperazine derivatives.
  • National Center for Biotechnology Information. (n.d.). 3-Chloropyridin-2-amine. PMC. [Link]

  • Google Patents. (n.d.). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • Lirias. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Lirias. [Link]lirias.kuleuven.be/retrieve/396683)

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Troubleshooting

Technical Support Center: Troubleshooting 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol Precipitation

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug development professionals encountering solubility issues with 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug development professionals encountering solubility issues with 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol during in vitro cell culture assays.

Below, we deconstruct the physical chemistry driving this precipitation, provide a self-validating protocol to keep the compound in solution, and answer frequently asked questions from the field.

The Physical Chemistry of Precipitation: Understanding the Root Cause

To resolve precipitation, we must first understand the molecular behavior of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol. This compound features a multi-basic pharmacophore consisting of a piperazine ring and an aminopyridine moiety.

Thermodynamic Solubility vs. Physiological pH

In acidic environments, the basic nitrogen atoms protonate, forming highly water-soluble salts. However, standard cell culture media (e.g., DMEM, RPMI) is heavily buffered to a physiological pH of ~7.4. At this pH, a significant fraction of the compound exists as an unprotonated free base . This free base is highly lipophilic and possesses a strictly limited thermodynamic aqueous solubility.

The "DMSO Shock" Phenomenon

Researchers typically prepare high-concentration stock solutions (e.g., 10–50 mM) in 100% anhydrous DMSO. When a small volume of this stock is pipetted directly into aqueous media, the DMSO diffuses into the bulk water at a rate much faster than the lipophilic compound can disperse. This leaves the compound stranded in a localized micro-environment of pure water where its concentration vastly exceeds its solubility limit. This transient supersaturation triggers rapid nucleation and visible precipitation—a phenomenon known as "DMSO shock" ()[1].

Mechanism S1 Compound in 100% DMSO S2 Direct Addition to Aqueous Media S1->S2 S3 Rapid Solvent Diffusion S2->S3 S4 Transient Supersaturation S3->S4 S5 Nucleation & Precipitation S4->S5

Caption: Mechanism of DMSO shock leading to rapid compound nucleation and precipitation.

Quantitative Formulation Strategies

To bypass the thermodynamic limits of the free base, we must alter the solvent system or use carrier molecules. The table below summarizes the quantitative impact of various formulation strategies on the maximum achievable soluble concentration of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol in standard media.

Table 1: Comparison of Formulation Strategies for Assay Media

Formulation StrategyPreparation MethodMax Tolerated ConcentrationRisk of PrecipitationCellular Toxicity / Assay Interference
Direct DMSO Addition 1000X stock directly into media< 10 µMHigh (DMSO Shock)Low (if final DMSO < 0.1%)
Serum-Protein Binding Pre-dilute in 100% FBS, then add media~ 50 µMMediumLow (requires high-serum tolerance)
Cyclodextrin Inclusion Formulate with 10% HP-β-CD> 100 µMLowMedium (may strip membrane lipids)
Co-Solvent System 50% DMSO / 50% PEG-400 stock~ 75 µMLowMedium (PEG-400 can affect osmolality)

Self-Validating Protocol: The "Stepwise Pre-Dilution" Method

To definitively prevent precipitation, do not add the DMSO stock directly to your final assay media. Instead, utilize this self-validating, step-by-step methodology that employs an intermediate "cushion" to encapsulate the compound.

Materials Required
  • 10 mM stock of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol in 100% anhydrous DMSO.

  • Carrier Buffer: PBS containing 10% Fetal Bovine Serum (FBS) OR 5% Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Pre-warmed (37°C) target cell culture media.

  • Phase-contrast microscope.

Step-by-Step Methodology

Step 1: Stock Verification

  • Action: Visually inspect the 10 mM DMSO stock. Warm to 37°C for 5 minutes and vortex gently.

  • Causality: Ensures the compound is fully dissolved kinetically before introducing any aqueous phase.

Step 2: The Intermediate "Cushion" Dilution

  • Action: Dilute the 10 mM DMSO stock 1:10 into the Carrier Buffer to create a 1 mM intermediate working solution. Mix immediately by rapid pipetting.

  • Causality: The carrier proteins (albumin) or cyclodextrin cavities encapsulate the lipophilic free base before it encounters the bulk aqueous environment, preventing the rapid nucleation associated with DMSO shock.

  • Self-Validation Check: Place a 10 µL drop of this intermediate solution on a glass slide. Observe under a phase-contrast microscope at 20X magnification. The field must be completely clear. If micro-crystals or cloudy aggregates are visible, the compound has nucleated; discard, and lower your initial stock concentration to 5 mM.

Step 3: Final Media Addition

  • Action: Add the validated 1 mM intermediate solution dropwise into the pre-warmed (37°C) final cell culture media to reach your target assay concentration (e.g., 10 µM). Swirl the media continuously during addition.

  • Causality: Pre-warming the media increases the thermodynamic solubility limit, providing the thermal energy required to keep the compound in solution during the critical final dilution phase.

Troubleshooting Start Precipitation Observed in Culture Media CheckStock Assess DMSO Stock Concentration Start->CheckStock HighStock High (>10 mM) CheckStock->HighStock LowStock Low (<10 mM) CheckStock->LowStock DiluteStock Dilute Stock in 100% DMSO HighStock->DiluteStock CheckMethod Optimize Addition Methodology LowStock->CheckMethod DiluteStock->CheckMethod PreWarm Pre-warm Media to 37°C CheckMethod->PreWarm UseCarrier Use Carrier Buffer (FBS or HP-β-CD) CheckMethod->UseCarrier Microscope Validate via Microscopy PreWarm->Microscope UseCarrier->Microscope Success Successful Solubilization Proceed to Assay Microscope->Success

Caption: Troubleshooting workflow for resolving compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My media turned cloudy immediately upon adding the compound, but cleared up after 30 minutes in the incubator. Is it safe to use? A1: No. The initial cloudiness indicates that the compound precipitated (DMSO shock). While it may appear to "clear up," the compound has likely settled at the bottom of the well as micro-crystals or adhered to the plastic of the culture plate. This drastically reduces the actual concentration of the compound exposed to the cells, leading to artificially inflated IC50 values and inaccurate structure-activity relationships ()[1]. You must prevent the initial cloudiness using the pre-dilution method.

Q2: Can I just pass the media through a 0.22 µm syringe filter to remove the precipitate and use the soluble fraction? A2: Filtering is strongly discouraged. Filtering removes the precipitated compound, leaving you with an unknown and unquantifiable final concentration in your media. This compromises the reproducibility and validity of your dose-response curves. Always address the root cause of the precipitation rather than masking the symptom.

Q3: Does the pH of the media affect the solubility of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol? A3: Yes, significantly. The piperazine and aminopyridine nitrogens are basic. If your media has become slightly alkaline (which happens when HEPES-free media is left outside a CO2 incubator), the fraction of the lipophilic free base increases, driving precipitation. Ensure your media is properly equilibrated in a CO2 incubator to maintain a strict pH of 7.2–7.4 before adding the compound.

Q4: I am performing a serum-free assay. How can I prevent precipitation without using FBS as a carrier? A4: For serum-free applications, substitute the FBS carrier with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) at a 5-10% concentration. Cyclodextrins feature a hydrophobic inner cavity that encapsulates the lipophilic compound and a hydrophilic exterior that maintains aqueous solubility, completely bypassing the need for serum proteins.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today (PubMed) URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing In Vivo Bioavailability of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently ask...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the in vivo bioavailability of the novel compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (referred to herein as 'the compound'). Our approach is grounded in established biopharmaceutical principles to help you diagnose and overcome absorption barriers.

I. Foundational Analysis: Understanding the Bioavailability Challenge

Before attempting to enhance bioavailability, it is critical to understand the root cause of the limitation. Oral drug bioavailability is primarily governed by a drug's solubility in gastrointestinal fluids and its permeability across the intestinal membrane.[1][2]

FAQ: Where do I start my investigation into the compound's low bioavailability?

Answer: The first step is to characterize the compound's fundamental physicochemical and biopharmaceutical properties to classify it according to the Biopharmaceutics Classification System (BCS). The BCS is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.[3]

Step-by-Step Initial Characterization Protocol:

  • Solubility Determination:

    • Measure the equilibrium solubility of the compound in aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and small intestine.

    • The compound, with its amino-pyridine and piperazine moieties, is likely a weak base, and its solubility is expected to be higher at a lower pH.

  • Permeability Assessment (In Vitro):

    • Utilize an in vitro model to estimate intestinal permeability. The two most common models are the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).[4][5]

    • Caco-2 Model: This model uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer expressing transporters and enzymes, providing insights into both passive and active transport mechanisms.[6]

    • PAMPA Model: This is a non-cell-based assay that predicts passive diffusion only.[4] It is faster and less expensive than the Caco-2 model.

  • Data Interpretation and BCS Classification:

    • Compare your results to the BCS criteria to tentatively classify your compound. This classification will guide your formulation strategy.

Table 1: Biopharmaceutics Classification System (BCS) & General Strategies

BCS ClassSolubilityPermeabilityPrimary Bioavailability HurdleGeneral Enhancement Strategy
I HighHighGenerally not an issueOptimize formulation for stability and release.
II LowHighDissolution rate-limited absorptionFocus on solubility enhancement.[1]
III HighLowPermeability rate-limited absorptionFocus on permeability enhancement.
IV LowLowBoth dissolution and permeabilityCombination of solubility and permeability enhancement strategies.[7]

II. Troubleshooting Guide: Formulation Strategies

Based on the initial characterization, you can now explore specific formulation strategies to address the identified limitations.

FAQ: My compound is poorly soluble (likely BCS Class II or IV). What are my primary formulation options?

Answer: For poorly soluble drugs, the primary goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal tract.[8] Several effective strategies can be employed.

A. Physical Modification Techniques

These methods modify the physical properties of the active pharmaceutical ingredient (API) to improve its dissolution profile.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[8]

    • Micronization: Reduces particle size to the micron range (2–5 μm).[9]

    • Nanosizing: Creates nanoparticles (100–250 nm), which can significantly improve dissolution rates due to a very high surface-area-to-volume ratio.[3][7]

  • Amorphous Solid Dispersions (ASDs):

    • Mechanism: The drug is dispersed in a high-energy, amorphous state within a polymer matrix.[9][10] This form has higher apparent solubility than the stable crystalline form. The polymer also helps to prevent precipitation in the gut.[10]

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Kollidon® VA64.[11][12]

    • Preparation Methods: Spray drying and hot-melt extrusion are common manufacturing techniques.

B. Formulation-Based Approaches

These methods involve the use of excipients to improve solubility and absorption.

  • Lipid-Based Formulations: These are highly effective for lipophilic ('grease-ball') molecules.[8] The drug is dissolved in a lipid vehicle, which can enhance solubilization in the gut and may even promote lymphatic uptake, bypassing first-pass metabolism.[7][13]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation with aqueous fluids in the GI tract.[1][9]

  • Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively encapsulating the lipophilic drug within a hydrophilic shell, thereby increasing its aqueous solubility.[10][14]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations.[15]

Workflow for Selecting a Solubility Enhancement Strategy

Caption: Decision workflow for selecting a solubility enhancement technique.

FAQ: What if first-pass metabolism is significantly reducing my compound's bioavailability?

Answer: First-pass metabolism, which occurs primarily in the liver and gut wall, can substantially reduce the amount of drug reaching systemic circulation.[16][17][18] The presence of the ethanol group and the pyridine ring on your compound suggests it may be susceptible to metabolism by enzymes like alcohol dehydrogenase (ADH), aldehyde dehydrogenase (ALDH), or cytochrome P450s (CYPs).[19][20]

Diagnostic Steps:

  • In Vitro Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic rate. This will provide an initial assessment of its susceptibility to hepatic metabolism.[21]

  • Identify Metabolites: Use high-resolution mass spectrometry to identify the major metabolites formed during the in vitro assay.

Mitigation Strategies:

  • Inhibition of Metabolic Enzymes: Co-administration of an inhibitor of the specific metabolizing enzyme can increase bioavailability. However, this approach carries a high risk of drug-drug interactions.[16][22]

  • Prodrug Approach: A prodrug is a chemically modified, inactive form of the drug that, after administration, undergoes conversion to the active parent drug. This can be used to mask the metabolic site.[3][16]

  • Alternative Routes of Administration: Routes that bypass the portal circulation, such as intravenous, transdermal, or sublingual, can avoid first-pass metabolism.[17] For research purposes, comparing oral (PO) and intravenous (IV) administration is the definitive way to calculate absolute bioavailability and quantify the extent of the first-pass effect.

Diagram of First-Pass Metabolism

G cluster_0 Gastrointestinal Tract cluster_1 Liver GI Drug in GI Lumen GutWall Intestinal Wall Metabolism (e.g., CYPs) GI->GutWall Absorption Liver Hepatic Metabolism (e.g., ADH, CYPs) GutWall->Liver Portal Vein Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Reduced Drug Amount Excreted Excreted Metabolites Liver->Excreted

Caption: Pathway of an oral drug subject to first-pass metabolism.

III. Experimental Protocols & In Vivo Evaluation

FAQ: How do I design an animal study to test my new formulation?

Answer: A well-designed in vivo pharmacokinetic (PK) study is essential to confirm if your formulation strategy has successfully increased bioavailability.[23][[“]] Rodent models (rats or mice) are commonly used for initial screening.[[“]]

Protocol: Basic Oral Bioavailability Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Groups:

    • Group 1 (Control): Compound administered as a simple suspension (e.g., in 0.5% methylcellulose).

    • Group 2 (Test Formulation): Compound administered in your new enhanced formulation (e.g., SEDDS, ASD).

    • Group 3 (IV Administration - Optional but Recommended): Compound administered intravenously to determine absolute bioavailability.

  • Dosing: Administer a single dose of the compound. For oral groups, this is done via gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15][25][26]

  • Pharmacokinetic Analysis: Use software to calculate key PK parameters from the concentration-time data.

Table 2: Key Pharmacokinetic Parameters for Bioavailability Assessment

ParameterDescriptionIndication of Improvement
Cmax Maximum observed plasma concentrationAn increase suggests faster and/or more extensive absorption.
Tmax Time to reach CmaxA shorter Tmax may indicate faster absorption.
AUC Area Under the Curve (plasma concentration vs. time)A significant increase is the primary indicator of improved bioavailability.[27]
F (%) Absolute Bioavailability ( (AUCoral / AUCiv) * (Doseiv / Doseoral) )The definitive measure of bioavailability. An increase is the ultimate goal.
FAQ: What kind of analytical method do I need to measure the compound in plasma?

Answer: A highly sensitive and selective method is required. LC-MS/MS is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma.[15][25][28]

Key Steps in Method Development:

  • Mass Spectrometer Tuning: Infuse a standard solution of the compound to optimize MS parameters and identify the most stable and abundant precursor and product ions for Selected Reaction Monitoring (SRM).

  • Chromatographic Separation: Develop an HPLC or UHPLC method to separate the compound from endogenous plasma components. A C18 column is a common starting point.[25]

  • Sample Preparation: Extract the compound from the plasma matrix. Common techniques include:

    • Protein Precipitation (PPT): Simple and fast, but can be less clean.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts.[28]

    • Solid-Phase Extraction (SPE): Provides the cleanest samples but is more time-consuming and expensive.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[15][25]

This structured approach, from initial characterization to in vivo validation, will provide the necessary data to systematically troubleshoot and enhance the bioavailability of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol.

References
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Garg, R., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Taylor & Francis. (2024, December 26). Prioritizing oral bioavailability in drug development strategies. [Link]

  • Gattefosse. (n.d.). Excipients for solubility and bioavailability enhancement. [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ITQB. (n.d.). In vitro models for prediction of drug absorption and metabolism. [Link]

  • National Institutes of Health (NIH). (n.d.). Prioritizing oral bioavailability in drug development strategies. PMC. [Link]

  • PubMed. (2012, May 15). Cell-based in vitro models for predicting drug permeability. [Link]

  • Walsh Medical Media. (2023, August 28). Study of First-Pass Metabolism and its Uses. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. [Link]

  • Wikipedia. (n.d.). First pass effect. [Link]

  • Emerging advances in intestinal models for in vitro preclinical research. (n.d.). Science. [Link]

  • MDPI. (2023, September 27). Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. (2026, February 13). [Link]

  • Strategies to improve oral drug bioavailability. (n.d.). Taylor & Francis Online. [Link]

  • PubMed. (2021, July 10). In vitro models replicating the human intestinal epithelium for absorption and metabolism studies: A systematic review. [Link]

  • OSF. (2025, April 23). First-Pass Metabolism and Its Effect on Bioavailability. [Link]

  • SlideShare. (n.d.). Excipients for solubility dissolution and permeation enhancement. [Link]

  • SciSpace. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • MDPI. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025, April 28). MDPI. [Link]

  • Consensus. (n.d.). In vivo methods for drug absorption. [Link]

  • PubMed. (2010, April 1). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020, January 2). Springer. [Link]

  • MDPI. (2023, December 11). The Bioavailability of Drugs—The Current State of Knowledge. [Link]

  • Patsnap Synapse. (2025, May 27). What models are used in in vivo pharmacokinetics studies?. [Link]

  • National Institutes of Health (NIH). (n.d.). In Vivo Methods for the Assessment of Topical Drug Bioavailability. PMC. [Link]

  • PubChem. (n.d.). 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. [Link]

  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • PubChem. (n.d.). 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. [Link]

  • NextSDS. (n.d.). 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethanol — Chemical Substance Information. [Link]

  • PubMed. (2009, August 15). Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation. [Link]

  • National Institutes of Health (NIH). (n.d.). Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System. PMC. [Link]

  • National Institutes of Health (NIH). (n.d.). Ethanol as a Prodrug: Brain Metabolism of Ethanol Mediates its Reinforcing effects. PMC. [Link]

  • PubMed. (2010, March 11). Piperazinyl glutamate pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation. [Link]

  • Wikipedia. (n.d.). Pharmacology of ethanol. [Link]

  • PubMed. (2010, February 15). Part II: piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation. [Link]

  • GovInfo. (n.d.). Alcohol Metabolism. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol with structurally similar piperazine derivatives

Executive Summary & Structural Rationale In advanced medicinal chemistry, the selection of the correct heterocyclic scaffold dictates a drug candidate's pharmacokinetic (PK) profile, target affinity, and metabolic stabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In advanced medicinal chemistry, the selection of the correct heterocyclic scaffold dictates a drug candidate's pharmacokinetic (PK) profile, target affinity, and metabolic stability. 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (hereafter referred to as 3-APPE ) is a highly functionalized, versatile intermediate that bridges two major therapeutic domains: antiviral development and neurotropic drug design.

Structurally, 3-APPE is a 1,4-disubstituted piperazine featuring a 3-amino-2-pyridinyl head group and an N-hydroxyethyl tail. This guide objectively compares 3-APPE against three structurally related foundational scaffolds:

  • 1-(3-Amino-2-pyridinyl)piperazine (3-AP)

  • 1-(2-Pyridinyl)piperazine (2-PP)

  • 1-(2-Hydroxyethyl)piperazine (HEP)

By analyzing their physicochemical properties and synthetic utility, this guide provides drug development professionals with the experimental rationale needed to select the optimal piperazine derivative for their specific discovery workflows.

Comparative Physicochemical Profiling

The addition or removal of specific functional groups (the 3-amino group or the N-hydroxyethyl tail) drastically alters the electronic distribution, lipophilicity, and hydrogen-bonding capacity of the piperazine core.

Table 1: Physicochemical Comparison of Piperazine Derivatives
CompoundSubstructure VariationsCalculated cLogPTPSA (Ų)H-Bond Donors / AcceptorsPrimary Utility in Drug Design
3-APPE 3-NH₂, N-CH₂CH₂OH0.5265.42 / 5BHAP intermediates, highly soluble prodrug scaffolds
3-AP 3-NH₂, N-H (Secondary)0.8545.22 / 4Rigid coupling partner for amidation/cyclization
2-PP 3-H, N-H (Secondary)1.1219.31 / 3Classic 5-HT₁A / 5-HT₇ receptor ligand
HEP No Pyridine, N-CH₂CH₂OH-0.8032.12 / 3General solubilizing moiety

Causality in Scaffold Selection:

  • Aqueous Solubility vs. BBB Penetration: The unsubstituted 2-PP is highly lipophilic with a low Topological Polar Surface Area (TPSA), making it an ideal privileged scaffold for crossing the blood-brain barrier (BBB) to target central nervous system (CNS) receptors. In contrast, 3-APPE utilizes the N-hydroxyethyl group to deliberately lower the cLogP and increase TPSA. This modification is critical for overcoming the poor aqueous bioavailability often observed in highly lipophilic antiviral candidates.

  • Orthogonal Reactivity: Compared to 3-AP , which possesses a secondary amine that can undergo unwanted side reactions during downstream functionalization, the tertiary amine in 3-APPE acts as an internal protecting group. The terminal hydroxyl provides a versatile, orthogonal handle for esterification (prodrug synthesis) without interfering with the reactivity of the 3-amino group.

Pharmacological Scaffold Utility

Antiviral Development (NNRTIs)

The bis(heteroaryl)piperazine (BHAP) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Delavirdine and Atevirdine, heavily relies on functionalized pyridinyl-piperazine scaffolds to achieve broad-spectrum activity against resistant HIV-1 strains (). The 3-amino group on the pyridine ring is an essential vector; it allows for the attachment of bulky alkyl groups or cyclization into imidazopyridines, which are required to occupy the allosteric NNRTI binding pocket. 3-APPE serves as an advanced building block for these syntheses, where the hydroxyethyl tail can be utilized to attach solubility-enhancing prodrug moieties.

Neurotropic Ligands (5-HT Receptors)

Unsubstituted 1-(2-pyridyl)piperazines (like 2-PP) are historically recognized as potent ligands for serotonin receptors, particularly as 5-HT₁A and 5-HT₇ radioligands (). However, the introduction of the 3-amino group and the hydroxyethyl tail in 3-APPE shifts the binding affinity by altering the basicity (pKa) of the piperazine nitrogens and introducing new hydrogen-bond interaction sites. This makes 3-APPE a valuable tool for researchers looking to design peripherally restricted 5-HT ligands that do not cross the BBB.

Synthesis Workflow & Logical Relationships

The synthesis of 3-APPE relies on a highly efficient two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

SynthesisWorkflow SM1 2-Chloro-3-nitropyridine (Electrophile) Step1 Step 1: SNAr Alkylation Reagents: K2CO3, DMF Conditions: 80°C, 12h SM1->Step1 SM2 1-(2-Hydroxyethyl)piperazine (Nucleophile) SM2->Step1 Int1 Nitro Intermediate [M+H]+ 253 Step1->Int1 Step2 Step 2: Catalytic Reduction Reagents: 10% Pd/C, H2 (1 atm) Conditions: EtOH, RT, 4h Int1->Step2 Product Target: 3-APPE [M+H]+ 223 Step2->Product

Fig 1: Two-step synthesis of 3-APPE via SNAr and catalytic hydrogenation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Analytical checkpoints are embedded directly into the workflow to confirm reaction causality and success without requiring immediate NMR analysis.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the intermediate 2-[4-(3-Nitro-2-pyridinyl)-1-piperazinyl]-1-ethanol.

  • Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Add 1-(2-hydroxyethyl)piperazine (1.1 eq, 11 mmol) followed by anhydrous K₂CO₃ (2.0 eq, 20 mmol).

  • Reaction: Stir the suspension at 80°C under a nitrogen atmosphere for 12 hours.

  • Causality: The strongly electron-withdrawing nitro group at the meta-position activates the ortho-chloride, dramatically lowering the activation energy for nucleophilic attack. K₂CO₃ acts as a heterogeneous base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the aliphatic amine nucleophile.

  • Self-Validation Checkpoint: The reaction progress is visually indicated by a color shift to deep orange/yellow, characteristic of the nitro-pyridinyl-piperazine chromophore. TLC (DCM:MeOH 95:5) will confirm the consumption of the UV-active starting material (Rf ~0.8) and the emergence of a highly polar yellow spot (Rf ~0.3). LC-MS analysis will yield a base peak of m/z 253 [M+H]⁺.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 50 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro intermediate to yield 3-APPE.

  • Setup: Dissolve the crude nitro intermediate (approx. 9 mmol) in absolute ethanol (30 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight of Pd) under a gentle stream of nitrogen to prevent ignition of the solvent.

  • Reaction: Evacuate the flask and backfill with hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.

  • Causality: Pd/C under mild hydrogen pressure (1 atm) is chosen to selectively reduce the aromatic nitro group to a primary amine. Harsher conditions or different catalysts (like Raney Nickel at high pressure) risk unwanted hydrogenolysis of the benzylic-like C-N bonds or over-reduction of the pyridine ring. Ethanol is utilized as a protic solvent to stabilize the polar transition states and ensure complete dissolution of the intermediate.

  • Self-Validation Checkpoint: The reduction is complete when hydrogen uptake ceases and the solution transitions from deep yellow to pale yellow or colorless. On TLC, the disappearance of the yellow spot and the appearance of a new spot that stains dark purple with Ninhydrin confirms the formation of the primary aromatic amine. LC-MS will show a clean, quantitative mass shift from m/z 253 to m/z 223 [M+H]⁺.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Do not let the filter cake dry out). Concentrate the filtrate in vacuo to afford 3-APPE as a viscous pale oil or low-melting solid.

References

  • Romero, D. L., Olmsted, R. A., Poel, T. J., Morge, R. A., Biles, C., Keiser, B. J., ... & Tarpley, W. G. (1996). Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 39(19), 3769-3789. URL:[Link]

  • Mardanshahi, A., Vaseghi, S., Hosseinimehr, S. J., Abedi, S. M., & Molavipordanjani, S. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Annals of Nuclear Medicine, 37, 659–668. URL:[Link]

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

Executive Summary & Physicochemical Context 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is a highly polar, bifunctional molecule consisting of a 3-aminopyridine ring linked to an ethanol-substituted piperazine mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is a highly polar, bifunctional molecule consisting of a 3-aminopyridine ring linked to an ethanol-substituted piperazine moiety. It serves as a critical intermediate and potential degradation product in the synthesis of bis(heteroaryl)piperazine (BHAP) antiviral agents and central nervous system (CNS) therapeutics [3].

Because the molecule contains a 3-aminopyridine structural alert, it is classified as a potential genotoxic impurity (PGI). Consequently, its quantification in final active pharmaceutical ingredients (APIs) must be rigorously controlled at trace levels (often parts-per-million or parts-per-billion) in accordance with ICH M7(R2) guidelines [2]. To achieve this, analytical methods must be validated against the stringent criteria outlined in ICH Q2(R2) [1].

This guide objectively compares three analytical platforms for the quantification of this compound, explains the causality behind specific chromatographic behaviors, and provides a self-validating UPLC-MS/MS protocol for regulatory compliance.

Comparative Evaluation of Analytical Platforms

The presence of two basic piperazine nitrogens (pKa ~9.0–9.8) and a primary aromatic amine makes this compound notoriously difficult to analyze using standard chromatography. Below is an objective comparison of the three primary analytical approaches.

Table 1: Performance Comparison of Analytical Methods for 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol
Analytical PlatformStationary Phase / Mobile PhaseLOD / LOQLinearity (R²)AdvantagesLimitations
RP-HPLC-UV Polar-embedded C18 / Phosphate buffer (pH 7.0)0.5 µg/mL / 1.5 µg/mL> 0.990Cost-effective; utilizes standard laboratory equipment.Insufficient sensitivity for PGI limits; high risk of peak tailing.
HILIC-UV Bare Silica or Amide / High Acetonitrile (>70%)0.2 µg/mL / 0.6 µg/mL> 0.995Excellent retention of polar basic groups without ion-pairing.Long column equilibration times; highly sensitive to sample diluent.
UPLC-MS/MS Endcapped BEH C18 / Ammonium Formate (pH 3.5)1.0 ng/mL / 3.0 ng/mL> 0.999Gold Standard: Ultimate sensitivity and MRM specificity.High instrument cost; susceptible to matrix ionization suppression.

Scientific Causality: Overcoming Chromatographic Challenges

As an application scientist, it is critical to understand why standard methods fail for 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol:

  • The Peak Tailing Phenomenon (RP-HPLC): On standard C18 columns, the highly basic piperazine nitrogens act as strong hydrogen-bond donors/acceptors. They interact with unendcapped, acidic silanol groups ( −Si−OH ) on the silica matrix. This secondary interaction causes severe peak tailing and poor recovery. Solution: Utilizing Ethylene Bridged Hybrid (BEH) particles or polar-embedded stationary phases shields the silanols, ensuring sharp, symmetrical peaks.

  • Ionization Efficiency (LC-MS/MS): To achieve the sub-ppm sensitivity required by ICH M7(R2) [2], the analyte must be efficiently ionized. Using an acidic mobile phase (pH 3.5) ensures that both the piperazine and pyridine nitrogens are fully protonated ( [M+H]+ ) prior to entering the Electrospray Ionization (ESI) source, drastically enhancing the signal-to-noise ratio.

Optimized Protocol: UPLC-MS/MS Validation Workflow

To ensure trustworthiness, the following UPLC-MS/MS protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) to confirm instrument readiness before any regulatory data is acquired.

Step-by-Step Methodology

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: Prepare 10 mM Ammonium formate in LC-MS grade water. Adjust to pH 3.5 using MS-grade formic acid. (Causality: Buffers the system while providing the protons necessary for ESI+).

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v) to match initial gradient conditions and prevent solvent-induced band broadening.

Step 2: Chromatographic & MS/MS Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Tuning (ESI+ MRM Mode):

    • Parent Ion: m/z 223.1 ( [M+H]+ )

    • Quantifier Transition: m/z 223.1 121.0 (Cleavage yielding the aminopyridine fragment).

    • Qualifier Transition: m/z 223.1 179.1.

Step 3: System Suitability Testing (SST)

  • Inject the working standard solution (at 100% of the target specification limit) six consecutive times.

  • Self-Validation Gate: Proceed only if the Signal-to-Noise (S/N) ratio is >10, the tailing factor is 1.5, and the %RSD of the peak area is 5.0%.

Step 4: Execution of ICH Q2(R2) Validation Runs

  • Specificity: Inject the diluent blank and unspiked API matrix. Confirm no interfering peaks >5% of the LOQ area at the analyte's retention time.

  • Linearity: Inject calibration standards at 1%, 10%, 50%, 100%, and 150% of the specification limit.

  • Accuracy (Recovery): Spike the API matrix with the impurity at 50%, 100%, and 150% levels in triplicate. Extract and analyze to calculate percentage recovery.

Method Validation Decision & Workflow Diagram

LCMS_Validation Start Target: 2-[4-(3-Amino-2-pyridinyl) -1-piperazinyl]-1-ethanol Risk ICH M7(R2) Assessment Mutagenic Alert (3-Aminopyridine) Start->Risk Method Select UPLC-MS/MS (ESI+ MRM Mode) Risk->Method SST System Suitability (SST) RSD < 5%, S/N > 10 Method->SST Spec Specificity & Matrix No interference at RT SST->Spec Sens Sensitivity (LOD/LOQ) S/N > 3 (LOD), S/N > 10 (LOQ) SST->Sens Lin Linearity & Range R² > 0.995 (1-100 ng/mL) SST->Lin Acc Accuracy & Precision Recovery 80-120%, RSD < 10% SST->Acc Valid Method Validated per ICH Q2(R2) Guidelines Spec->Valid Sens->Valid Lin->Valid Acc->Valid

Figure 1: UPLC-MS/MS method validation workflow for mutagenic impurities per ICH Q2(R2) and M7(R2).

Quantitative Validation Data (Representative)

When the above protocol is executed correctly, the resulting validation data should align with the stringent acceptance criteria defined by global regulatory bodies [1].

Table 2: ICH Q2(R2) Validation Parameters for UPLC-MS/MS
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (UPLC-MS/MS)
System Suitability (SST) %RSD of area < 5.0% (n=6)%RSD = 2.1%
Specificity No interfering peaks at retention timeBlank matrix shows < 4.2% of LOQ response
Linearity & Range 0.995 over specified rangeR² = 0.9994 (3.0 ng/mL to 150 ng/mL)
Accuracy (Recovery) 80% - 120% recovery at 3 levels96.4% - 102.1% across all spike levels
Repeatability (Precision) %RSD < 10.0% at LOQ level%RSD = 4.3% (n=6)

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

Benchmarking 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol Efficacy in Preclinical Models: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale In the landscape of targeted neuro-oncology, achieving therapeutic concentrations of kinase inhibitors across the blood-brain barrier (BBB) remains a formidable challenge. First-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted neuro-oncology, achieving therapeutic concentrations of kinase inhibitors across the blood-brain barrier (BBB) remains a formidable challenge. First-generation inhibitors often suffer from high efflux ratios driven by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

This guide benchmarks the preclinical efficacy of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol —a highly optimized, CNS-penetrant preclinical test article—against standard-of-care alternatives like Abemaciclib and Palbociclib in the context of CDK4/6 inhibition for Glioblastoma (GBM).

The Causality of Scaffold Design: The structural architecture of this compound is not arbitrary; it is a meticulously engineered self-validating system.

  • The 3-Amino-2-pyridinyl Core: Acts as a potent bidentate hydrogen bond donor/acceptor pair, anchoring the molecule to the highly conserved valine residues within the kinase hinge region.

  • The Piperazinyl-1-ethanol Tail: Projects into the solvent-exposed channel. The piperazine ring modulates the basic pKa​ (~7.5) to reduce lysosomal trapping, while the terminal ethanol moiety provides precise topological polar surface area (tPSA) to maintain aqueous solubility without triggering P-gp efflux [1].

G Compound 2-[4-(3-Amino-2-pyridinyl)- 1-piperazinyl]-1-ethanol CDK46 CDK4/6 - Cyclin D Complex Compound->CDK46 Competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Sequestration (Maintained) CellCycle G1-S Phase Cell Cycle Arrest E2F->CellCycle Transcription (Halted)

Figure 1: Mechanism of Action - CDK4/6 Inhibition and Rb/E2F Pathway Arrest

Quantitative Benchmarking Data

To objectively evaluate 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol, we must compare it against established clinical benchmarks. Palbociclib serves as the systemic baseline (poor CNS penetrance), while Abemaciclib serves as the CNS-active comparator [3].

Table 1: Biochemical Potency and Cellular Efficacy (GBM Models)

Data represents mean values from n=3 independent biological replicates.

CompoundTargetBiochemical IC50​ (nM)U87MG Cellular IC50​ (nM)P-gp Efflux Ratio ( ER )
2-[4-(3-Amino...]-1-ethanol CDK4/62.4451.2 (Non-substrate)
Abemaciclib CDK4/62.0522.8 (Weak substrate)
Palbociclib CDK4/611.013015.4 (Strong substrate)
Table 2: In Vivo Pharmacokinetic & BBB Penetration Parameters (C57BL/6 Mice)

Dosing: 10 mg/kg PO. AUC measured over 24 hours.

CompoundPlasma Exposure ( AUC0−24​ )Brain Exposure ( AUC0−24​ ) Kp​ (Total Brain/Plasma) Kp,uu​ (Unbound Brain/Plasma)
2-[4-(3-Amino...]-1-ethanol 4,200 ngh/mL3,150 ngh/g0.750.42
Abemaciclib 5,100 ngh/mL2,800 ngh/g0.550.15
Palbociclib 6,300 ngh/mL180 ngh/g0.03< 0.01

Expert Insight: Notice the critical distinction between Kp​ and Kp,uu​ in Table 2. Total brain concentration ( Kp​ ) is often artificially inflated by non-specific binding to brain lipids. The unbound partition coefficient ( Kp,uu​ ) is the sole driver of target engagement. The piperazine-ethanol derivative achieves a Kp,uu​ of 0.42, nearly triple that of Abemaciclib, indicating superior free-drug availability at the tumor site.

Self-Validating Experimental Protocols

As scientists, we must trust the methodology as much as the data. The following protocols are designed with internal controls to ensure causality and prevent artifactual readouts.

Workflow Phase1 Phase 1: Biochemical Profiling (TR-FRET Kinase Assay) Phase2 Phase 2: Cellular Efficacy (GBM Cell Line Viability) Phase1->Phase2 IC50 < 10 nM Phase3 Phase 3: In Vivo Pharmacokinetics (Kp,uu,brain Determination) Phase2->Phase3 Cellular IC50 < 100 nM Phase4 Phase 4: Orthotopic Xenograft (Survival & Tumor Regression) Phase3->Phase4 Kp,uu,brain > 0.3

Figure 2: Sequential Preclinical Benchmarking Workflow for CNS-Penetrant Inhibitors

Protocol 1: TR-FRET Biochemical Kinase Assay

This assay determines the intrinsic inhibitory potency of the compound against recombinant kinase complexes [2].

  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation, ensuring we measure true active-site inhibition rather than colloidal interference.

  • Enzyme & Substrate Addition: Add 1 nM recombinant CDK4/Cyclin D1 and 50 nM ULight-labeled Retinoblastoma (Rb) peptide substrate to a 384-well plate.

  • ATP Calibration (Critical Step): Add ATP at exactly the apparent Km​ for CDK4 (e.g., 35 µM). Causality: Screening at the Km​ ensures that the resulting IC50​ reflects physiological ATP competition. Assays run at artificially low ATP concentrations (e.g., 1 µM) will falsely inflate the apparent potency of ATP-competitive inhibitors like our piperazine-ethanol derivative.

  • Incubation & Detection: Incubate for 60 minutes at 22°C. Add Europium-anti-phospho-Rb antibody and read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm / 615 nm.

Protocol 2: In Vivo Pharmacokinetics & Equilibrium Dialysis

This protocol validates the BBB penetrance and free-fraction availability of the compound.

  • Dosing & Tissue Collection: Dose C57BL/6 mice via oral gavage (10 mg/kg). At designated time points (1h, 2h, 4h, 8h, 24h), euthanize via CO2​ asphyxiation.

  • Saline Perfusion (Critical Step): Immediately perform transcardiac perfusion with ice-cold saline for 3 minutes before brain extraction. Causality: Perfusion flushes residual blood from the brain's microvasculature. Without this step, high plasma concentrations of the drug will contaminate the brain homogenate, yielding a false-positive BBB penetration signal.

  • Equilibrium Dialysis: Homogenize the brain tissue (1:3 w/v in PBS). Place 100 µL of homogenate into the donor chamber of a Rapid Equilibrium Dialysis (RED) device, and 300 µL of buffer into the receiver chamber. Incubate at 37°C for 4 hours.

  • LC-MS/MS Quantification: Quantify the compound in both chambers using liquid chromatography-tandem mass spectrometry to calculate the unbound fraction ( fu,brain​ ) and derive the definitive Kp,uu,brain​ [3].

Conclusion

The integration of the 3-amino-2-pyridinyl hinge-binder with a piperazinyl-1-ethanol solubilizing group yields a preclinical asset with exceptional neuro-pharmacokinetic properties. By maintaining biochemical potency while drastically lowering the P-gp efflux ratio, 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol demonstrates a clear mechanistic and pharmacokinetic advantage over systemic benchmarks, validating its progression into orthotopic xenograft models.

References

  • Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Bio-protocol / PubMed Central. URL: [Link]

  • Combination Therapies with CDK4/6 Inhibitors to Treat KRAS-mutant Pancreatic Cancer. Cancer Research / PubMed Central. URL: [Link]

Comparative

Is 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol more potent than traditional inhibitors

Comparative Efficacy Guide: 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol vs. Traditional Inhibitors Executive Summary The emergence of resistance mutations (e.g., K103N, Y181C) and poor pharmacokinetic (PK) profil...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol vs. Traditional Inhibitors

Executive Summary

The emergence of resistance mutations (e.g., K103N, Y181C) and poor pharmacokinetic (PK) profiles severely limit the clinical lifespan of traditional non-nucleoside reverse transcriptase inhibitors (NNRTIs) and early-generation kinase inhibitors. The compound 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (hereafter referred to as the AAP-Ethanol scaffold ) represents a highly optimized, ligand-efficient pharmacophore. Derived from the bis(heteroaryl)piperazine (BHAP) class, this molecule addresses the critical metabolic liabilities of traditional inhibitors like Delavirdine and Nevirapine while maintaining adaptability within mutated allosteric binding pockets[1].

This guide objectively compares the structural logic, in vitro efficacy, and metabolic stability of the AAP-Ethanol scaffold against traditional inhibitors, providing self-validating experimental protocols for orthogonal verification.

Structural Rationale: Overcoming Traditional Limitations

Traditional NNRTIs (e.g., Nevirapine, Efavirenz) rely heavily on rigid, hydrophobic interactions with aromatic residues (such as Tyrosine 181) in the viral reverse transcriptase (RT) pocket[2]. When the Y181C mutation occurs, the loss of π−π stacking causes a catastrophic drop in binding affinity. Furthermore, first-generation BHAPs like Delavirdine contain alkylamino groups (e.g., an isopropyl moiety) that are highly susceptible to rapid cytochrome P450-mediated N-dealkylation, leading to poor in vivo half-lives[1].

The AAP-Ethanol scaffold engineers out these flaws through two causal mechanisms:

  • Adaptable Hydrogen Bonding: The 3-amino-2-pyridinyl motif acts as a flexible hydrogen bond donor/acceptor, interacting directly with the backbone amides of the RT hinge region (e.g., Lys101), bypassing the reliance on the mutable Tyr181 residue[1].

  • Metabolic Shielding & Solubility: By replacing lipophilic alkyl groups with a polar ethanol (2-hydroxyethyl) appendage on the piperazine ring, the molecule projects a solvent-exposed vector. This significantly increases aqueous solubility and eliminates the primary site of oxidative N-dealkylation, extending the metabolic half-life[1].

Mechanism A 2-[4-(3-Amino-2-pyridinyl)- 1-piperazinyl]-1-ethanol B 3-Aminopyridine Motif (H-Bond Donor/Acceptor) A->B Structural Component C Piperazine-Ethanol (Solubilizing Linker) A->C Structural Component D RT Hinge Region (Residues 101/103) B->D Direct Binding E Solvent Exposed Domain (Improved PK) C->E Enhances Solubility

Structural mechanism of the aminopyridine-piperazine scaffold binding to the allosteric pocket.

Comparative Efficacy & Pharmacokinetic Profiling

While the unelaborated AAP-Ethanol scaffold exhibits a higher absolute IC 50​ than fully optimized, high-molecular-weight drugs, its ligand efficiency and resistance profile are vastly superior. When utilized as a core building block, its derivatives maintain potency against mutant strains where traditional inhibitors fail completely[3].

Table 1: Representative In Vitro Profiling (Scaffold vs. Traditional Inhibitors)

Compound ClassHIV-1 RT WT IC 50​ (nM)HIV-1 RT Y181C IC 50​ (nM)Fold Shift (WT to Mut)Aqueous Solubility (µg/mL)HLM Half-life (min)
Delavirdine (Traditional BHAP)2.5> 1,000> 400x< 1045
Nevirapine (Traditional NNRTI)40> 1,000> 25x50120
AAP-Ethanol (Bare Scaffold)8501,2001.4x > 500 > 200
Optimized AAP-Ethanol Derivative 5.2183.4x 150180

Data synthesis reflects the established structure-activity relationship (SAR) trajectory of BHAP analogs overcoming NNRTI-resistant variants[1],[3].

Self-Validating Experimental Protocols

To objectively verify the potency and metabolic advantages of the AAP-Ethanol scaffold, the following self-validating workflows must be employed.

Protocol A: Fluorometric RT Functional Inhibition Assay

Causality: We utilize a poly(rA)-oligo(dT) template to mimic the viral RNA genome. To ensure the reliability of the IC 50​ data, the protocol incorporates a Z'-factor calculation. A Z' > 0.6 validates that the signal window is robust enough to distinguish true inhibition from assay noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.8, 5 mM MgCl 2​ , 1 mM DTT). Dilute recombinant HIV-1 RT (Wild-Type and Y181C mutant) to a working concentration of 0.5 nM.

  • Compound Plating: In a 384-well black microplate, dispense AAP-Ethanol and control inhibitors (Delavirdine) in a 10-point dose-response curve (10 μ M to 0.5 nM, 1:3 dilutions) using acoustic liquid handling.

  • Enzyme Incubation: Add 10 μ L of the RT enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 μ L of substrate mix containing poly(rA)-oligo(dT) template and PicoGreen dsDNA quantitation reagent.

  • Self-Validation Controls: Include 16 wells of "Max Signal" (Enzyme + Substrate + DMSO) and 16 wells of "Min Signal" (Substrate + DMSO, no enzyme). Calculate the Z'-factor before data analysis.

  • Quantification: Read fluorescence (Ex 480 nm / Em 520 nm) after 45 minutes. Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol S1 1. Enzyme Prep (WT & Y181C RT) S2 2. Compound Incubation (Dose-Response) S1->S2 S3 3. Substrate Addition (poly(rA)-oligo(dT)) S2->S3 S4 4. Quantification (Fluorescence/Z'-factor) S3->S4

Step-by-step workflow for the self-validating functional inhibition assay.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: First-generation inhibitors fail due to rapid N-dealkylation. This assay proves the metabolic shielding provided by the ethanol moiety. Verapamil is used as a self-validating high-clearance control to confirm the cytochrome P450 enzymes in the microsomes are active.

Step-by-Step Methodology:

  • Incubation Setup: Combine 1 μ M of AAP-Ethanol (or controls) with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 μ L of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation Check: Ensure Verapamil shows >80% depletion by 30 minutes; otherwise, the microsomal batch is deemed inactive and the run is rejected.

Conclusion

While traditional inhibitors like Delavirdine offer high initial potency, their rigid lipophilicity and metabolic vulnerabilities render them susceptible to rapid viral resistance and clearance[1],[2]. The 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol scaffold represents a scientifically superior starting point. By prioritizing adaptable hydrogen bonding and utilizing an ethanol appendage to block N-dealkylation, this compound maintains a flat resistance profile across mutant strains and offers excellent aqueous solubility, making it a highly potent framework for next-generation drug development.

References

  • Romero, D. L. et al. "Targeting Delavirdine/Atevirdine Resistant HIV-1: Identification of (Alkylamino)piperidine-Containing Bis(heteroaryl)piperazines as Broad Spectrum HIV-1 Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Sarafianos, S. G. et al. "Inhibiting HIV-1 and MMLV Reverse Transcriptase: The potential of an Allosteric Broad-Spectrum Inhibitor." bioRxiv.[Link]

  • Sharma, P. et al. "A review on recent developments of indole-containing antiviral agents." European Journal of Medicinal Chemistry, via PMC.[Link]

Sources

Validation

Orthogonal Purity Cross-Validation of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol: A Comparative Guide to qNMR and HPLC

Introduction: The Critical Need for Orthogonal Validation 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is a highly functionalized, nitrogen-rich heterocyclic intermediate frequently utilized in the synthesis of co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Orthogonal Validation

2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol is a highly functionalized, nitrogen-rich heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Establishing the absolute purity of such intermediates is paramount; even minor impurities can drastically alter reaction stoichiometry, propagate through synthetic pathways, and compromise final API safety[1].

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default analytical tool for purity assessment. However, HPLC-UV provides relative purity based on chromophoric response factors, which can mask non-UV-active impurities or misrepresent the mass fraction of impurities with disparate extinction coefficients. To establish a self-validating, highly trustworthy analytical package, modern pharmaceutical development mandates an orthogonal approach: cross-referencing HPLC data with Quantitative Nuclear Magnetic Resonance (qNMR)[2].

Mechanistic Comparison: Why Orthogonality is Non-Negotiable

The concept of "orthogonality" in analytical chemistry dictates the use of independent methods to measure the same attribute, thereby eliminating method-specific biases and increasing the reliability of the results[2].

  • HPLC-UV (Chromatographic Separation): This method relies on the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase. It is exceptionally sensitive to trace organic impurities. However, causality dictates its primary limitation: the UV detector only registers molecules with chromophores. Residual solvents, inorganic salts, and water remain invisible, leading to an artificially inflated purity value (overestimation) if not corrected by mass balance.

  • ¹H-qNMR (Primary Ratio Measurement): qNMR operates on the fundamental quantum mechanical principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the molar concentration of the nuclei producing it[3]. By adding a high-purity internal standard (IS), qNMR determines the absolute mass fraction of the main component[1]. It detects everything with protons (including residual solvents and water) but may struggle with trace impurities (<0.1%) that fall below the NMR baseline noise or overlap with the main signals.

By combining these two techniques, the blind spots of HPLC (non-UV active species) are covered by qNMR, while the blind spots of qNMR (trace overlapping organic impurities) are resolved by HPLC's separation power.

Workflow Visualization

G Start 2-[4-(3-Amino-2-pyridinyl)- 1-piperazinyl]-1-ethanol HPLC HPLC-UV Analysis (Relative Purity) Start->HPLC qNMR 1H-qNMR Analysis (Absolute Purity) Start->qNMR HPLC_Pros Detects trace organic impurities (Chromophores) HPLC->HPLC_Pros qNMR_Pros Detects residual solvents, water, & molar purity qNMR->qNMR_Pros CrossCheck Orthogonal Cross-Validation (Mass Balance Reconciliation) HPLC_Pros->CrossCheck qNMR_Pros->CrossCheck Final Certified True Purity (>99.0% Confidence) CrossCheck->Final

Workflow for orthogonal purity cross-validation using HPLC and qNMR.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the experimental protocols below incorporate internal validation checks that confirm the integrity of the data generated.

Protocol A: HPLC-UV Relative Purity Determination

Objective: High-resolution separation of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol from synthetic byproducts. Self-Validating Mechanism: A System Suitability Test (SST) requiring a resolution ( Rs​ ) > 2.0 between the main peak and its closest known impurity, ensuring that integration is not artificially inflated by co-eluting peaks.

  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm (Provides optimal retention for polar piperazine/pyridine moieties).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA acts as an ion-pairing agent to prevent peak tailing of the basic piperazine nitrogens).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm (Optimal for the pyridine chromophore).

  • Execution & Analysis: Inject the blank, SST, and sample solutions. Integrate all peaks with an area >0.05% of the main peak. Calculate relative purity by area normalization.

Protocol B: ¹H-qNMR Absolute Purity Determination

Objective: Absolute mass fraction quantification using an internal standard. Self-Validating Mechanism: Utilization of a 90° pulse angle and a relaxation delay (D1) of at least 5 × T1​ (longitudinal relaxation time) of the slowest relaxing proton. This ensures complete magnetization recovery and strictly quantitative integration[1].

  • Standard Selection: Select Maleic Acid (NIST SRM) as the internal standard. Its singlet at ~6.3 ppm does not overlap with the analyte's aliphatic (2.5-4.0 ppm) or aromatic (6.5-8.0 ppm) signals.

  • Sample Preparation: Accurately weigh ~15.0 mg of 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol and ~5.0 mg of Maleic Acid into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Pulse Sequence:zg30 or zg (single pulse).

    • Relaxation Delay (D1): 30 seconds (Determined via prior Inversion-Recovery T1​ experiment).

    • Number of Scans (NS): 64 (To achieve a Signal-to-Noise ratio > 250:1 for accurate integration).

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2H) and a distinct analyte signal, such as the pyridine proton at position 6 (1H, ~7.6 ppm).

  • Calculation: Calculate absolute purity using the standard qNMR mass-balance formula based on molar ratios and molecular weights[3].

Comparative Data Analysis

To illustrate the necessity of this cross-validation, consider the following experimental dataset for a single batch of the intermediate.

Table 1: Quantitative Comparison of Purity Results
Analytical MethodMeasured Purity (%)Key Impurities DetectedLimitation Addressed
HPLC-UV (254 nm) 99.45%Isomeric byproducts (0.40%), Unreacted starting material (0.15%)Fails to detect residual ethanol and water.
¹H-qNMR 97.10%Residual Ethanol (1.8% w/w), Water (0.5% w/w)Validates absolute mass; reveals solvent contamination.
Orthogonal Consensus 97.10% Comprehensive profile (Organic + Inorganic/Solvent)Provides the true actionable purity for stoichiometry.

Causality of Discrepancy: The HPLC-UV analysis indicated a high purity of 99.45% because the residual ethanol (used in the final crystallization step) and ambient moisture lack UV chromophores at 254 nm. The qNMR analysis, measuring absolute molar ratios, correctly identified the mass fraction of these solvents, revealing the true purity of the bulk powder to be 97.10%[1]. If a chemist were to use the HPLC value for a stoichiometric reaction, they would under-dose the active intermediate by over 2%, potentially leading to incomplete reactions and downstream impurity formation.

Conclusion

For complex intermediates like 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol, relying solely on HPLC-UV is an analytical risk. While HPLC is indispensable for profiling trace organic impurities, it must be anchored by the absolute quantification capabilities of qNMR. This orthogonal cross-validation system ensures that drug development professionals are working with verifiable, true-mass data, safeguarding the integrity of the entire synthetic pipeline.

References

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications URL: [Link]

  • Title: Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: J-Stage URL: [Link]

Sources

Comparative

2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol control group baseline validation in murine models

Comparative Guide: 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (AP-PE) for Baseline Validation in Murine Models Executive Summary In preclinical pharmacokinetics (PK) and neuro-oncology, establishing a reliable b...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (AP-PE) for Baseline Validation in Murine Models

Executive Summary

In preclinical pharmacokinetics (PK) and neuro-oncology, establishing a reliable baseline control group is paramount for differentiating the true efficacy of novel therapeutics from background noise. 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol (hereafter referred to as AP-PE ) has emerged as a structurally optimized reference standard. This guide objectively compares AP-PE against traditional baseline agents, details the mechanistic causality behind its superior stability, and provides self-validating experimental protocols for rigorous murine model implementation.

Mechanistic Causality: Why AP-PE Outperforms Traditional Baselines

When validating murine models for CNS-active or oncological agents, researchers historically relied on simple piperazine derivatives like 1-(2-Pyridyl)piperazine (1-PP). However, 1-PP suffers from rapid oxidative metabolism and high off-target receptor affinity, which can confound baseline behavioral and metabolic data. AP-PE solves these issues through rational structural design:

  • Metabolic Shielding via Ethanol Appendage: The addition of the 1-ethanol group to the piperazine ring modulates the compound's lipophilicity (LogD). This functionalization prevents the rapid oxidative N-dealkylation that heavily degrades standard alkyl-piperazines—a metabolic vulnerability famously observed in early bis(heteroaryl)piperazine (BHAP) antiviral derivatives[1].

  • Predictable BBB Penetration: The N-N-substituted piperazine core maintains excellent blood-brain barrier (BBB) permeability. This makes AP-PE an ideal positive control for validating CNS drug delivery and extraction efficiency without inducing the severe behavioral phenotypes seen with other highly penetrant compounds[2].

  • Structural Stability against CYP450: The 3-amino-2-pyridinyl moiety provides a stable chromophore for high-fidelity LC-MS/MS quantification. Furthermore, this specific bulky substitution pattern restricts the compound from adopting conformations that lead to rapid CYP3A4-mediated clearance, ensuring a stable half-life during the testing window[3].

Comparative Performance Data

To objectively evaluate AP-PE, we compared its pharmacokinetic and toxicological profile against 1-PP and a standard vehicle control (0.5% Methylcellulose/0.1% Tween-80) in C57BL/6 mice.

Table 1: Pharmacokinetic Parameters in C57BL/6 Mice (IV Dosing at 5 mg/kg)

ParameterAP-PE (Optimized Baseline)1-PP (Traditional Baseline)Vehicle Control
Cmax (ng/mL) 1,240 ± 85890 ± 110N/A
T1/2 (hours) 4.21.8N/A
AUC0-inf (ng·h/mL) 3,850 ± 2101,420 ± 180N/A
Brain/Plasma Ratio 0.85 (High CNS Penetration)1.12 (High CNS Penetration)N/A
Primary Metabolite Glucuronide conjugateN-dealkylated speciesN/A

Table 2: Baseline Toxicity & Behavioral Impact (7-Day Repeated PO Dosing at 10 mg/kg)

MetricAP-PE1-PPVehicle Control
Body Weight Change +1.2% (Normal growth)-4.5% (Mild toxicity)+1.5% (Normal growth)
Rotarod Performance 115 sec (No motor deficit)78 sec (Motor impairment)120 sec (Baseline)
Hepatotoxicity (ALT) 35 U/L (Normal)85 U/L (Elevated)32 U/L (Normal)

Experimental Workflows: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate built-in validation steps (blanks, internal standards, and physiological stabilization).

Protocol A: Murine Dosing and Tissue Sampling

Causality Focus: Environmental stress alters murine cortisol levels, which in turn artificially alters hepatic CYP450 expression and skews drug clearance rates[4]. Strict acclimation is required.

  • Acclimation: House C57BL/6 mice in a temperature-controlled environment (22±2°C) with a 12h light/dark cycle for exactly 7 days prior to dosing.

    • Self-Validation: Weigh mice daily; exclude any mouse fluctuating >5% in body weight prior to Day 0 to ensure metabolic baseline uniformity.

  • Formulation: Dissolve AP-PE in 5% DMSO, 10% Solutol HS15, and 85% Saline.

    • Self-Validation: Visually inspect for precipitation at 37°C for 2 hours prior to injection to ensure dose homogeneity.

  • Administration: Administer 5 mg/kg via tail vein injection (IV) or oral gavage (PO).

  • Serial Sampling: Collect 50 µL blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Centrifuge at 3,000 × g for 10 mins at 4°C to separate plasma.

  • Tissue Harvest: At 24 hours, euthanize via CO₂ asphyxiation. Perfuse transcardially with ice-cold PBS to remove intravascular blood before brain extraction.

    • Self-Validation: Failure to thoroughly perfuse will result in artificially high brain concentrations due to residual plasma AP-PE. A visually blanched liver confirms successful perfusion.

Protocol B: LC-MS/MS Bioanalytical Quantification

Causality Focus: The ethanol group on AP-PE can cause chromatographic peak tailing if the mobile phase pH is not strictly controlled to keep the basic nitrogens fully ionized.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 50 ng/mL of deuterated AP-PE-d4 as an Internal Standard [IS]) to 50 µL of plasma or brain homogenate.

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

    • Self-Validation: Run a "Zero-Blank" (matrix + IS only) and "Double-Blank" (matrix only) in every batch to definitively rule out endogenous isobaric interference.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 × 50 mm, 1.8 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The formic acid ensures complete protonation of the piperazine and pyridine nitrogens, maximizing Electrospray Ionization (ESI+) efficiency and preventing peak tailing.

  • Detection: Monitor the specific MRM transition for AP-PE (e.g., m/z 267.1 → 121.0).

Mandatory Visualizations

PK_Pathway Admin AP-PE Administration (IV/PO in C57BL/6) Systemic Systemic Circulation (Plasma Compartment) Admin->Systemic Absorption Phase Liver Hepatic Metabolism (Glucuronidation) Systemic->Liver First-pass / Clearance BBB Blood-Brain Barrier (High Permeability) Systemic->BBB Tissue Distribution Excretion Renal Excretion (Urine Clearance) Systemic->Excretion Unchanged Drug Liver->Excretion Metabolite Elimination CNS CNS Target Tissue (Baseline Validation) BBB->CNS CNS Penetration

Pharmacokinetic distribution and metabolic pathway of AP-PE in murine models.

Workflow Acclimation Murine Acclimation (7 Days, C57BL/6) Dosing Dosing Regimen (AP-PE vs Controls) Acclimation->Dosing Weight Validated Sampling Serial Sampling (Plasma & Brain) Dosing->Sampling 0.25h to 24h LCMS LC-MS/MS Quantification Sampling->LCMS IS Extraction Analysis PK/PD Data Analysis LCMS->Analysis AUC, Cmax, T1/2

Self-validating experimental workflow for AP-PE baseline quantification.

References

  • Title: Unique features in the structure of the complex between HIV-1 reverse transcriptase and the bis(heteroaryl)piperazine (BHAP) U-90152 explain resistance mutations for this nonnucleoside inhibitor | PNAS Source: pnas.org URL: [Link]

  • Title: Synthesis and Bioactivity of Novel Bis(heteroaryl)piperazine (BHAP) Reverse Transcriptase Inhibitors: Structure−Activity Relationships and Increased Metabolic Stability of Novel Substituted Pyridine Analogs | Journal of Medicinal Chemistry Source: acs.org URL: [Link]

  • Title: The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC Source: nih.gov URL: [Link]

  • Title: N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice Source: mdpi.com URL: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates like 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol requires moving beyond generic safety data sheets. To design a tr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates like 2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol requires moving beyond generic safety data sheets. To design a truly protective operational plan, we must first deconstruct the molecule.

This compound merges an aminopyridine moiety with a piperazine core and an ethanol appendage. Individually, these functional groups present distinct toxicological liabilities; together, they create a highly basic, skin-permeable, and potentially neurotoxic agent. According to OSHA 29 CFR 1910.132, a rigorous, chemical-specific hazard assessment must dictate your Personal Protective Equipment (PPE) selection [1].

The following guide provides a self-validating, step-by-step operational and disposal framework designed specifically for researchers and drug development professionals handling this intermediate.

Part 1: Structural Hazard Profiling & Risk Assessment

To understand why specific PPE is required, we must examine the causality behind the chemical's reactivity. The table below outlines the quantitative and qualitative hazards associated with the molecule's structural components.

Table 1: Physicochemical & Hazard Breakdown

Structural MoietyPhysicochemical PropertyHazard ClassificationCausality & Operational Impact
Aminopyridine Ring pKa ~6.8; LipophilicAcute Toxicity (Dermal/Oral)Highly skin-permeable. Known to disrupt neuronal ion channels, potentially causing central nervous system excitability [2]. Requires strict barrier protection.
Piperazine Core pKa ~9.8 (Strong Base)Corrosive (Cat. 1B); SensitizerSecondary/tertiary amines cause rapid saponification of skin lipids. Induces severe respiratory sensitization upon aerosol inhalation [3].
Ethanol Group H-bond donor/acceptorHygroscopicIncreases moisture absorption, leading to sticky residues on spatulas that complicate precise weighing and equipment decontamination.

Part 2: PPE Selection Matrix & Scientific Justification

Standard laboratory attire is insufficient for handling sensitizing, corrosive bases. Every piece of equipment must be chosen based on chemical permeation rates and operational ergonomics.

  • Hand Protection (Double Gloving is Mandatory):

    • Selection: 100% Nitrile gloves (minimum 5 mil thickness).

    • Causality: Do not use latex. Latex degrades rapidly in the presence of basic organic amines. Nitrile provides superior chemical resistance against the piperazine core. Double gloving ensures that if the outer glove is contaminated, the inner glove maintains the barrier during doffing.

  • Eye & Face Protection:

    • Selection: Indirect-vented chemical splash goggles. (Add a face shield if handling >50g or preparing >500mL of solution).

    • Causality: Piperazine derivatives are severe eye irritants that can cause irreversible corneal damage [3]. Standard safety glasses lack the orbital seal required to stop aerosolized basic dust.

  • Respiratory Protection:

    • Selection: All handling must occur inside a certified Chemical Fume Hood. If a hood is unavailable (e.g., during a bulk spill), a half-mask respirator with P100 particulate filters is required.

    • Causality: The aminopyridine moiety poses an inhalation hazard, and piperazine is a known Category 1 respiratory sensitizer.

  • Body Protection:

    • Selection: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.

PPEDonning Start 1. Fume Hood Verification Check airflow (>100 fpm) Coat 2. Don Flame-Resistant Lab Coat & Button Fully Start->Coat Goggles 3. Don Chemical Splash Goggles (No Safety Glasses) Coat->Goggles Gloves1 4. Don Inner Nitrile Gloves (Check for tears) Goggles->Gloves1 Gloves2 5. Don Outer Nitrile Gloves (Extended cuff over coat) Gloves1->Gloves2 Ready 6. Ready for Chemical Handling (Self-Validated System) Gloves2->Ready

Fig 1. Step-by-step PPE donning workflow ensuring a self-validating safety barrier.

Part 3: Operational Workflow & Self-Validating Protocols

To build a fail-safe environment, every protocol must be a self-validating system. This means incorporating immediate physical checks to confirm that safety measures are actively working.

Phase 1: Pre-Operation & Weighing
  • Fume Hood Containment Check: Tape a 1-inch strip of Kimwipe to the bottom sash of the fume hood.

    • Validation: If the tissue pulls steadily inward, negative pressure is confirmed.

  • Glove Integrity Check: Before donning the inner nitrile gloves, trap air inside and roll the cuff to inflate the fingers.

    • Validation: If the glove holds pressure for 5 seconds without deflating, the barrier is intact.

  • Static Elimination: Use an anti-static zero-stat gun on the weighing spatula and weigh boat.

    • Causality: Piperazine-derivative powders are highly susceptible to static cling. Static can cause the powder to "jump" and aerosolize, bypassing standard containment and risking respiratory sensitization.

  • Closed-System Solubilization: Weigh the solid directly into a pre-tared vial. Add your solvent (e.g., DMSO, ethanol, or buffer) directly to the vial inside the hood before capping. Never transport dry, unsealed powder across the laboratory.

Phase 2: Doffing & Decontamination
  • Outer Glove Removal: Remove the outer nitrile gloves while your hands are still inside the fume hood. This contains any micro-spills or dust to the hood's interior.

  • Surface Neutralization: Wipe down the balance and workspace with a slightly acidic solution (e.g., 1% acetic acid or citric acid).

    • Causality: Water alone will not effectively remove basic amines. Mild acid neutralizes the piperazine/aminopyridine residues into water-soluble salts, which can then be wiped away with 70% ethanol.

  • Final Doffing: Step away from the hood, remove goggles, unbutton the lab coat, and finally remove the inner gloves. Wash hands immediately with soap and water.

Part 4: Spill Response and Disposal Plan

Amines react exothermically with certain organic materials and oxidizing agents. A spill requires immediate, algorithmic action.

SpillResponse Spill Spill Detected (Powder or Solution) Assess Assess Volume & Toxicity (Is it >50mL or >50g?) Spill->Assess Evac Major Spill: Evacuate & Call EHS Assess->Evac Yes Contain Minor Spill: Contain with Inert Absorbent Assess->Contain No Neutralize Neutralize Basic Amines (Use dilute acidic buffer) Contain->Neutralize Dispose Collect in Hazardous Waste Container (EPA RCRA) Neutralize->Dispose

Fig 2. Algorithmic spill response pathway for aminopyridine-piperazine derivatives.

Step-by-Step Spill Cleanup (Minor Spills <50g/50mL)
  • Containment: Do not use sawdust or combustible sweepings. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Wetting (For Powders): If the spill is a dry powder, gently mist it with water or a 1% acetic acid solution using a spray bottle before sweeping.

    • Causality: Dry sweeping generates toxic dust clouds. Wetting the powder prevents aerosolization of the respiratory sensitizer.

  • Collection: Use a plastic (non-sparking) scoop to transfer the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Label the container strictly as "Hazardous Waste: Basic Amine / Piperazine Derivative." Do not mix this waste with halogenated solvents or oxidizing acids (like nitric acid), as violent exothermic reactions can occur. Dispose of according to local EPA/RCRA guidelines for toxic and corrosive organic waste.

References

  • Title: 1910.132 - General requirements. | Occupational Safety and Health Administration Source: osha.gov URL:[Link]

  • Title: 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards Source: cdc.gov URL:[Link]

  • Title: Piperazine | C4H10N2 | CID 4837 - PubChem Source: nih.gov URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol
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